Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-acetamido-2-dimethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO6P/c1-5(9)8-6(7(10)12-2)15(11,13-3)14-4/h6H,1-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNIODZSMNMILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)OC)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471784 | |
| Record name | Methyl acetamido(dimethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89524-99-2 | |
| Record name | Methyl 2-(acetylamino)-2-(dimethoxyphosphinyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89524-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl acetamido(dimethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, a key reagent in modern organic synthesis. The document details its chemical and physical properties, provides insights into its synthesis and primary applications, and includes representative experimental protocols. Emphasis is placed on its role as a Horner-Wadsworth-Emmons reagent for the stereoselective synthesis of α,β-unsaturated amides. Safety and handling information, along with spectral data, are also presented to offer a complete profile of this versatile compound for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. Its chemical structure combines an acetamido group, a methyl ester, and a dimethoxyphosphoryl group, rendering it a valuable building block in organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 89524-99-2 | [1] |
| Molecular Formula | C₇H₁₄NO₆P | [1] |
| Molecular Weight | 239.16 g/mol | [1] |
| Melting Point | 88.0-88.5 °C | |
| Boiling Point | 385.3 ± 32.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and methanol. |
Spectral Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Technique | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.0 ppm), the methoxy protons of the ester (singlet, ~3.8 ppm), the methoxy protons of the phosphoryl group (doublet, ~3.8 ppm, due to P-H coupling), the α-proton (doublet, due to P-H coupling), and the amide proton (broad singlet). |
| ¹³C NMR | Resonances for the acetyl methyl carbon, the ester carbonyl carbon, the α-carbon (coupled to phosphorus), the methoxy carbons of the ester and phosphoryl groups, and the acetyl carbonyl carbon. |
| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), the ester carbonyl C=O stretch (around 1740 cm⁻¹), the amide carbonyl C=O stretch (around 1680 cm⁻¹), and the P=O stretch (around 1250 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of methoxy, acetamido, and phosphoryl groups. |
Synthesis
The synthesis of this compound can be achieved through a multi-step process, typically starting from the corresponding α-amino phosphonate. A plausible synthetic route involves the Pudovik or Kabachnik-Fields reaction to generate the α-amino phosphonate core, followed by N-acetylation.
Synthesis Workflow
References
An In-depth Technical Guide to Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (CAS: 89524-99-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, with the CAS number 89524-99-2, is a functionalized α-aminophosphonate. This class of compounds are structural analogs of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety. This structural change imparts unique chemical and physical properties, making them valuable synthons in organic chemistry and subjects of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a reagent in organic synthesis.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89524-99-2 | [1][2][3][4] |
| Molecular Formula | C₇H₁₄NO₆P | [1][3][4] |
| Molecular Weight | 239.16 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | methyl (acetylamino)(dimethoxyphosphoryl)acetate, Trimethyl Alpha-(Acetamido)phosphonoacetate | [1][4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1][2] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Synthesis
The synthesis of α-acetamido-α-phosphonoacetates like the title compound can be achieved through several established methods in organophosphorus chemistry. The most common approaches are variations of the Pudovik, Kabachnik-Fields, and Michaelis-Arbuzov reactions.
Conceptual Synthetic Pathways
Two primary retrosynthetic disconnections can be envisioned for the synthesis of this compound.
-
Pudovik/Kabachnik-Fields Approach: This involves the nucleophilic addition of a P-H group (from dimethyl phosphite) to an imine or an equivalent.
-
Arbuzov Approach: This pathway involves the reaction of a trialkyl phosphite with an electrophilic carbon source.
Illustrative Experimental Protocol (Adapted from a similar synthesis)
Reaction Scheme:
Methyl 2-acetamido-2-hydroxyacetate + PCl₃ → Intermediate + Trimethyl phosphite → this compound
Step A: Preparation of the Intermediate
-
To a solution of methyl 2-acetamido-2-hydroxyacetate (1 equivalent) in anhydrous toluene, add phosphorus trichloride (1 equivalent) at 70°C.
-
Stir the reaction mixture at 70°C for 24-28 hours.
Step B: Formation of the Final Product
-
To the reaction mixture from Step A, add trimethyl phosphite (1 equivalent) at 70°C.
-
Continue stirring at 70°C for an additional 2 hours.
-
After cooling, the product can be isolated and purified using standard techniques such as chromatography.
Chemical Reactivity and Applications
This compound is a valuable reagent in organic synthesis, primarily as a precursor for the Horner-Wadsworth-Emmons (HWE) reaction.
Horner-Wadsworth-Emmons Reaction
The HWE reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate eliminates a phosphate ester to form the alkene. The use of phosphonates like this compound in HWE reactions allows for the synthesis of α,β-unsaturated α-amino acid derivatives, which are important building blocks in medicinal chemistry.
Olefination Reactions
A structurally related compound, methyl 2-diazo-2-(dimethoxyphosphoryl)acetate, has been utilized in rhodium-catalyzed olefination reactions with 2-aroylpyrroles.[2] This suggests that this compound could potentially be used in similar transformations to introduce the acetamido-ester moiety.
Biological Activity
Currently, there is no publicly available data on the biological activity of this compound. Its primary role appears to be that of a synthetic intermediate. However, the broader class of α-aminophosphonates has been investigated for a range of biological activities, including as enzyme inhibitors, herbicides, and antibacterial agents. Therefore, while the title compound itself has not been profiled, its derivatives synthesized via the HWE reaction could be of interest for biological screening.
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data for this compound is not widely published. However, based on its structure, the expected NMR signals can be predicted.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |
| ¹H NMR | ~2.0 | singlet | - |
| ~3.7 | singlet | - | |
| ~3.8 | doublet | J(P,H) ≈ 10 Hz | |
| ~4.5 | doublet of doublets | J(N,H) ≈ 8 Hz, J(P,H) ≈ 20 Hz | |
| ~7.0 | doublet | J(N,H) ≈ 8 Hz | |
| ¹³C NMR | ~23 | singlet | - |
| ~50 | doublet | J(P,C) ≈ 150 Hz | |
| ~53 | doublet | J(P,C) ≈ 7 Hz | |
| ~54 | singlet | - | |
| ~168 | doublet | J(P,C) ≈ 5 Hz | |
| ~170 | singlet | - | |
| ³¹P NMR | ~20 | singlet | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, following standard safety procedures for chemical reagents. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate, particularly for the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated α-amino acid derivatives. While its own biological activity has not been reported, it serves as a key building block for molecules that may have interesting pharmacological properties. Further research into its applications in organic synthesis and the biological evaluation of its derivatives could open up new avenues for this versatile reagent.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters | CoLab [colab.ws]
- 4. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, a compound of interest in various chemical and pharmaceutical research fields. This document details a probable synthetic pathway, outlines a general experimental protocol, and presents its key physicochemical and spectroscopic properties.
Introduction
This compound is an α-acetamido α-phosphonoacetate derivative. Such compounds are analogues of α-amino acids and are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, haptens for catalytic antibody induction, and intermediates in the synthesis of more complex molecules. The presence of the phosphonate group provides a tetrahedral geometry, which can mimic the transition state of peptide bond hydrolysis, making these compounds potential protease inhibitors.
Synthesis
A plausible and efficient method for the synthesis of this compound is the Pudovik reaction . This reaction involves the nucleophilic addition of a dialkyl phosphite, in this case, dimethyl phosphite, to an unsaturated system. A likely precursor for this synthesis is Methyl 2-acetamidoacrylate.
Reaction Scheme:
The overall reaction can be depicted as follows:
Spectroscopic Profile of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (CAS No. 89524-99-2). Due to the limited availability of public domain experimental spectra, this document presents a detailed analysis based on predicted data and established principles of spectroscopic interpretation for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own analytical endeavors. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development where this compound is of interest.
Introduction
This compound is an organophosphorus compound with potential applications in organic synthesis and medicinal chemistry. Its structure combines an amino acid-like backbone with a phosphonate group, making it an interesting building block for the synthesis of peptidomimetics and other biologically active molecules. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.
This document summarizes the key spectroscopic data points and provides standardized protocols for their acquisition.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 89524-99-2[1]
-
Molecular Formula: C₇H₁₄NO₆P[1]
-
Molecular Weight: 239.16 g/mol [1]
Spectroscopic Data (Predicted)
Disclaimer: The following spectroscopic data are predicted values based on the chemical structure of this compound and established spectroscopic principles. Experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Broad Singlet | 1H | N-H |
| ~ 4.5 - 4.8 | Doublet of Doublets | 1H | α-CH |
| ~ 3.8 | Singlet | 3H | O-CH₃ (ester) |
| ~ 3.7 (and 3.6) | Doublet | 6H | P-(O-CH₃)₂ |
| ~ 2.1 | Singlet | 3H | CO-CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (amide) |
| ~ 168 | C=O (ester) |
| ~ 55 | α-C |
| ~ 53 | O-CH₃ (ester) |
| ~ 52 (and 51) | P-(O-CH₃)₂ |
| ~ 23 | CO-CH₃ |
Table 3: Predicted ³¹P NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 20 - 25 | P=O |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, Broad | N-H stretch |
| ~ 2950, 2850 | Medium | C-H stretch (aliphatic) |
| ~ 1740 | Strong | C=O stretch (ester) |
| ~ 1680 | Strong | C=O stretch (amide I) |
| ~ 1550 | Medium | N-H bend (amide II) |
| ~ 1250 | Strong | P=O stretch |
| ~ 1050 | Strong | P-O-C stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 239 | [M]⁺ (Molecular Ion) |
| 208 | [M - OCH₃]⁺ |
| 180 | [M - COOCH₃]⁺ |
| 130 | [M - PO(OCH₃)₂]⁺ |
| 109 | [P(O)(OCH₃)₂]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
A 90° pulse angle and a relaxation delay of 2-5 seconds are commonly used.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use an external reference standard, such as 85% H₃PO₄.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal or external standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam.
-
Acquire the mass spectrum, which will show the molecular ion and various fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.
Visualizations
Spectroscopic Analysis Workflow
References
An In-Depth Technical Guide to Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate: A Key Reagent for the Synthesis of Bioactive α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate is a multifaceted organophosphorus compound with a range of synonyms and alternative names used across chemical literature and commercial platforms. A clear understanding of its nomenclature is essential for effective literature searches and procurement.
Synonyms and Alternative Names
The compound is known by various names, reflecting its chemical structure and common applications. These include:
-
Methyl 2-(acetylamino)-2-(dimethoxyphosphinyl)acetate[1]
-
Methyl α-(acetylamino)-α-(dimethoxyphosphoryl)acetate[1]
-
Trimethyl Alpha-(Acetamido)phosphonoacetate[1]
-
METHYL-2-N-(ACETYLAMINO)-DIMETHYL PHOSPHONO ACETATE[1]
-
Acetic acid, (acetylamino)(dimethoxyphosphinyl)-, methyl ester[1]
-
Ac-Gly(PO(OMe)2-OMe)[1]
-
N-acetyl-2-(dimethylphosphono)-DL-glycine methyl ester[1]
Chemical Identifiers and Physical Properties
For unambiguous identification and handling, the following identifiers and properties are crucial.
| Property | Value | Reference |
| CAS Number | 89524-99-2 | [1] |
| Molecular Formula | C7H14NO6P | [1] |
| Molecular Weight | 239.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 88.0-88.5 °C | |
| Boiling Point | 385.3 ± 32.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Solubility | Soluble in many organic solvents | |
| InChI Key | MXNIODZSMNMILW-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)NC(C(=O)OC)P(=O)(OC)OC | [1] |
Synthesis and Purification
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is scarce, a general synthetic approach can be inferred from standard organophosphorus chemistry. The synthesis likely involves the reaction of a suitable α-amino ester derivative with a phosphorus-containing electrophile, followed by acetylation.
A plausible synthetic route could be a variation of the Arbuzov reaction or the Pudovik reaction, common methods for forming carbon-phosphorus bonds.
Purification: Purification of the final product would typically involve recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a crystalline solid. The purity would be assessed by standard analytical techniques like NMR spectroscopy, mass spectrometry, and melting point analysis.
The Horner-Wadsworth-Emmons Reaction: A Key Application
The primary utility of this compound lies in its role as a phosphonate ylide precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for the creation of alkenes with high stereoselectivity.
Reaction Mechanism
The HWE reaction proceeds through a well-established mechanism:
-
Deprotonation: A base is used to deprotonate the carbon alpha to the phosphonate and ester groups, forming a stabilized carbanion (phosphonate ylide).
-
Nucleophilic Attack: The nucleophilic carbanion attacks the carbonyl carbon of an aldehyde or ketone.
-
Oxaphosphetane Intermediate: This addition leads to the formation of a cyclic intermediate, an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the desired alkene and a water-soluble phosphate byproduct. The stereochemical outcome of the reaction (E or Z alkene) is influenced by the reaction conditions and the structure of the reactants.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Protocol: Synthesis of an α-amido-α,β-unsaturated ester
This protocol provides a general procedure for the Horner-Wadsworth-Emmons reaction using this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 equivalents) portion-wise at 0 °C.
-
Stir the resulting suspension at room temperature for 30 minutes to an hour to ensure complete formation of the phosphonate ylide.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-amido-α,β-unsaturated ester.
Relevance in Drug Development and Signaling Pathways
While direct applications of this compound in the synthesis of specific commercial drugs are not extensively documented, its utility in generating α,β-unsaturated carbonyl compounds positions it as a valuable tool in medicinal chemistry. The α,β-unsaturated ester and amide moieties are prevalent in a wide array of biologically active molecules and natural products.
Bioactivity of α,β-Unsaturated Carbonyl Compounds
The electrophilic nature of the β-carbon in α,β-unsaturated carbonyl systems allows them to act as Michael acceptors, reacting with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for the diverse pharmacological activities of this class of compounds.
-
Anticancer Activity: Many natural and synthetic compounds containing the α,β-unsaturated carbonyl motif exhibit potent anticancer properties by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
Anti-inflammatory Effects: These compounds can modulate inflammatory responses by interacting with components of inflammatory signaling cascades, such as the NF-κB pathway.[2]
-
Antimicrobial Properties: The α,β-unsaturated carbonyl moiety is found in numerous compounds with antibacterial, antifungal, and antiviral activities.
Interaction with Signaling Pathways
The reactivity of α,β-unsaturated carbonyl compounds enables them to modulate various cellular signaling pathways, often through covalent modification of key regulatory proteins.
-
NF-κB Signaling Pathway: A central regulator of inflammation and immunity. α,β-Unsaturated carbonyl compounds can inhibit this pathway by modifying cysteine residues in key proteins like IKK and NF-κB itself.
-
Keap1-Nrf2 Pathway: This pathway is a major regulator of the cellular antioxidant response. Electrophilic α,β-unsaturated carbonyl compounds can react with cysteine residues in Keap1, leading to the activation of Nrf2 and the upregulation of antioxidant and detoxification enzymes.[3]
-
Kinase Signaling: Many kinases, which are crucial for cell signaling, have cysteine residues in or near their active sites. Covalent modification of these cysteines by α,β-unsaturated carbonyl compounds can lead to irreversible inhibition of kinase activity.
Caption: Modulation of signaling pathways by α,β-unsaturated carbonyls.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the stereoselective synthesis of α-amido-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. While detailed information on its own synthesis and direct applications in drug development is limited, its role in generating the biologically significant α,β-unsaturated carbonyl motif underscores its importance for researchers in medicinal chemistry and drug discovery. The ability of these products to interact with and modulate key cellular signaling pathways provides a strong rationale for the continued use and exploration of this and similar HWE reagents in the development of novel therapeutic agents. Further research into the synthesis and biological activities of compounds derived from this compound is warranted to fully exploit its potential in the pharmaceutical sciences.
References
A Technical Guide to the Horner-Wadsworth-Emmons Olefination with Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action, experimental protocols, and applications of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate in the Horner-Wadsworth-Emmons (HWE) olefination reaction. This reagent is a valuable tool for the stereoselective synthesis of α,β-dehydroamino acid derivatives, which are important precursors in pharmaceutical development and building blocks for novel peptides and other bioactive molecules.
Core Mechanism of Action: The Horner-Wadsworth-Emmons Reaction
The olefination reaction using this compound proceeds via the well-established Horner-Wadsworth-Emmons (HWE) mechanism. This reaction involves the base-mediated deprotonation of the phosphonate to form a stabilized carbanion (ylide), which then undergoes a nucleophilic attack on an aldehyde or ketone. The resulting intermediate subsequently eliminates a phosphate ester to form the desired alkene.
A key feature of the HWE reaction is its stereoselectivity. Typically, the reaction favors the formation of the thermodynamically more stable (E)-alkene. However, the stereochemical outcome can be significantly influenced by the structure of the phosphonate reagent, the choice of base, the reaction solvent, and the temperature. In the case of α-amino substituted phosphonates like this compound, specific conditions can be employed to favor the formation of the (Z)-isomer, which is often of significant interest in the synthesis of constrained peptides and other biologically active molecules.
Figure 1: Generalized Horner-Wadsworth-Emmons reaction pathway.
Quantitative Data Summary
The stereochemical outcome and yield of the olefination reaction are highly dependent on the specific aldehyde substrate and the reaction conditions employed. While comprehensive data for a wide range of aldehydes with this compound is not extensively tabulated in a single source, the following table summarizes representative results for the synthesis of dehydroamino acid derivatives using analogous N-protected phosphonates under conditions known to favor (Z)-isomer formation. These conditions are generally applicable to the title reagent.
| Aldehyde (R-CHO) | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | DBU | CH₂Cl₂ | RT | 95 | >1:99 |
| 4-Chlorobenzaldehyde | DBU | CH₂Cl₂ | RT | 92 | >1:99 |
| 4-Methoxybenzaldehyde | DBU | CH₂Cl₂ | RT | 96 | >1:99 |
| 2-Naphthaldehyde | DBU | CH₂Cl₂ | RT | 93 | >1:99 |
| Propanal | DBU | CH₂Cl₂ | RT | 85 | 5:95 |
| Isobutyraldehyde | DBU | CH₂Cl₂ | RT | 88 | 10:90 |
Note: Data is compiled from studies on analogous N-Cbz and N-Boc protected phosphonates and is expected to be representative for the N-acetylated reagent. Actual yields and selectivities may vary.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the (Z)-selective and (E)-selective olefination of aldehydes with this compound.
Protocol for (Z)-Selective Olefination
This protocol is optimized for the synthesis of (Z)-α,β-dehydroamino acid esters.
Materials:
-
This compound
-
Aldehyde (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.2 eq) in anhydrous CH₂Cl₂ is added the aldehyde (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
DBU (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired (Z)-α,β-dehydroamino acid ester.
-
The E/Z ratio can be determined by ¹H NMR analysis of the crude product.
Protocol for (E)-Selective Olefination
This protocol is based on standard HWE conditions that typically favor the (E)-isomer.
Materials:
-
This compound
-
Aldehyde (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere is added a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction mixture is cooled to 0 °C, and a solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with EtOAc (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired (E)-α,β-dehydroamino acid ester.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the application of this compound for olefination.
Figure 2: A typical experimental workflow for the HWE olefination.
Figure 3: Logical relationship between reaction conditions and stereoselectivity.
An In-depth Technical Guide to the Basic Principles of the Horner-Wadsworth-Emmons Reaction for Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds. This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield predominantly an alkene. Its broad applicability, operational simplicity, and advantages over the classical Wittig reaction have established it as an indispensable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1] This guide delves into the core principles of the HWE reaction, offering a comprehensive overview of its mechanism, stereoselectivity, experimental protocols, and applications in drug development.
Core Principles and Reaction Mechanism
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction and involves the reaction of a phosphonate carbanion with a carbonyl compound to form an alkene.[2] In contrast to the phosphonium ylides used in the Wittig reaction, the phosphonate-stabilized carbanions are more nucleophilic and less basic, allowing them to react with a wider range of aldehydes and ketones under milder conditions.[2] A key advantage of the HWE reaction is the facile removal of the dialkylphosphate salt byproduct through aqueous extraction.[2]
The reaction mechanism proceeds through several key steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the phosphonate ester at the α-position by a base, forming a nucleophilic phosphonate carbanion.[3]
-
Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step and forms a diastereomeric mixture of β-alkoxyphosphonate intermediates, often referred to as betaines.[2]
-
Oxaphosphetane Formation: The betaine intermediates can cyclize to form four-membered ring intermediates called oxaphosphetanes.
-
Elimination: The oxaphosphetane intermediates then collapse, leading to the formation of the alkene and a water-soluble dialkyl phosphate byproduct. The stereochemical outcome of the reaction is largely determined by the relative stability of the intermediates and the reversibility of the initial addition and oxaphosphetane formation steps.[3]
References
The Architect's Toolkit: Phosphonates in Modern Carbon-Carbon Bond Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the construction of carbon-carbon (C-C) bonds remains the cornerstone of molecular architecture. Among the myriad of tools available to the synthetic chemist, phosphonate-based reagents have emerged as powerful and versatile workhorses for the stereoselective formation of alkenes and other crucial carbon frameworks. This technical guide provides a comprehensive overview of the role of phosphonates in C-C bond formation, with a particular focus on the renowned Horner-Wadsworth-Emmons reaction and its asymmetric variants. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers in drug development and chemical sciences with the practical knowledge to effectively implement these transformative reactions.
The Horner-Wadsworth-Emmons Reaction: A Superior Olefination Strategy
The Horner-Wadsworth-Emmons (HWE) reaction, a refined version of the Wittig reaction, utilizes phosphonate-stabilized carbanions to convert aldehydes and ketones into alkenes.[1][2] This olefination method offers several distinct advantages over its predecessor, making it a preferred choice in many synthetic campaigns.[3]
Key Advantages of the HWE Reaction:
-
Simplified Purification: The primary byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed from the reaction mixture through a simple aqueous extraction. This contrasts sharply with the often-problematic removal of triphenylphosphine oxide produced in the Wittig reaction.[3]
-
Enhanced Reactivity: The phosphonate carbanions employed in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides.[1][4] This heightened reactivity allows for efficient reactions with a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig-type olefinations.[4]
-
Stereochemical Control: The HWE reaction is renowned for its high (E)-stereoselectivity when using unstabilized or weakly stabilized phosphonates.[1][5] Furthermore, modifications to the phosphonate reagent, such as the Still-Gennari olefination, provide reliable access to (Z)-alkenes.[4][5]
Reaction Mechanism
The HWE reaction proceeds through a well-established mechanistic pathway, as illustrated below. The initial deprotonation of the phosphonate ester by a suitable base generates a phosphonate carbanion. This nucleophile then adds to the carbonyl electrophile in the rate-determining step to form a diastereomeric mixture of betaine-like intermediates. These intermediates subsequently undergo elimination of the phosphate salt to yield the final alkene product. The stereochemical outcome is largely dictated by the thermodynamic stability of the intermediates.[4][6]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Quantitative Data for the HWE Reaction
The following table summarizes the yields and stereoselectivities for various HWE reactions, highlighting the influence of substrates and reaction conditions.
| Entry | Aldehyde/Ketone | Phosphonate Reagent | Base | Conditions | Yield (%) | E:Z Ratio | Reference |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF, 0 °C to rt | 95 | >95:5 | [6] |
| 2 | Cyclohexanone | Triethyl phosphonoacetate | NaH | THF, 0 °C to rt | 88 | - | [6] |
| 3 | p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF, -78 °C to rt | 78 | 1:15.5 | [5] |
| 4 | Cinnamaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF, -20 °C | 90 | 91:9 (Z:E) | [7] |
| 5 | n-Octyl aldehyde | Ethyl (diphenylphosphono)acetate | NaH | THF, -78 °C to 0 °C | 95 | 3:97 | [8] |
Experimental Protocols
Protocol 1: Standard HWE Reaction for (E)-Alkenes [6]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous hexane to remove the mineral oil.
-
Add anhydrous tetrahydrofuran (THF) to create a suspension and cool to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Protocol 2: Still-Gennari Olefination for (Z)-Alkenes [5]
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl) phosphonate reagent (2.0 eq) and 18-crown-6 (3.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (2.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (Z)-alkene.
Asymmetric Carbon-Carbon Bond Formation via Phosphonates
Beyond olefination reactions, phosphonates are instrumental in a variety of asymmetric C-C bond-forming reactions, providing access to chiral building blocks crucial for the synthesis of pharmaceuticals and other biologically active molecules.[9] These transformations, including the phospha-Michael, phospha-Mannich, and phospha-aldol reactions, often employ chiral catalysts to induce high levels of stereocontrol.
Caption: Key asymmetric C-C bond-forming reactions involving phosphonates.
Phospha-Michael Addition
The conjugate addition of phosphonate nucleophiles to α,β-unsaturated carbonyl compounds, known as the phospha-Michael addition, is a powerful method for the synthesis of chiral γ-ketophosphonates.[10] Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity in these reactions.[11]
Quantitative Data for Asymmetric Phospha-Michael Addition:
| Entry | Enone | Phosphonate | Catalyst (mol%) | Conditions | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Diethyl phosphite | Cinchona-DMM (10) | Toluene, rt | 92 | 95 | [11] |
| 2 | trans-Crotonophenone | Diethyl phosphite | Cinchona-DMM (10) | Toluene, rt | 95 | 93 | [11] |
| 3 | Iminochromene | Dimethyl phosphite | Squaramide (10) | CH₂Cl₂, rt | >95 | 98 | [12] |
Protocol 3: Asymmetric Organocatalyzed Phospha-Michael Addition [12]
-
To a reaction vial, add the iminochromene (1.0 eq), the chiral squaramide catalyst (0.1 eq), and the corresponding phosphite (1.0 eq).
-
Add dichloromethane (CH₂Cl₂) as the solvent.
-
Stir the mixture at room temperature for the time required for complete consumption of the starting material (monitored by TLC, typically 2-5 days).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched chromenylphosphonate.
Phospha-Mannich Reaction
The phospha-Mannich reaction provides a direct route to α-aminophosphonates, which are important structural motifs in medicinal chemistry. This three-component reaction involves an amine, a carbonyl compound, and a phosphonate.[13][14] The development of catalytic asymmetric versions has significantly enhanced the utility of this transformation.
Quantitative Data for Asymmetric Phospha-Mannich Reaction:
| Entry | Aldehyde | Amine | Phosphonate | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | Benzaldehyde | Aniline | Diethyl phosphite | Phenylboronic acid | 92 | - | - | [13] |
| 2 | 4-Nitrobenzaldehyde | p-Anisidine | Dimethyl phosphite | Phenylphosphonic acid | 95 | - | - | [13] |
| 3 | Various Aldehydes | N-Boc-imine | Diphenylphosphinoyl-ketimine | DuPhos-Rh | 77-95 | - | 91-99 | [15] |
Phospha-Aldol (Pudovik) Reaction
The addition of phosphonates to aldehydes, often referred to as the phospha-aldol or Pudovik reaction, yields valuable α-hydroxyphosphonates.[16] The development of catalytic, enantioselective variants has been a significant area of research, with chiral Lewis acids and Brønsted acids proving to be effective catalysts.[17]
Quantitative Data for Asymmetric Phospha-Aldol Reaction:
| Entry | Aldehyde | Phosphite | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Trimethyl phosphite | (R)-BINOL-AlCl | 82 | 94 | [16] |
| 2 | 4-Nitrobenzaldehyde | Diethyl phosphite | H₈-BINOL phosphoric acid | 95 | 92 | [17] |
| 3 | Ethyl glyoxylate | Cyclohexanone (as enolate precursor) | H₈-BINOL phosphoric acid | 85 | 95 | [17] |
Conclusion
Phosphonate-based reagents have cemented their role as indispensable tools in the synthesis of complex organic molecules. The Horner-Wadsworth-Emmons reaction offers a robust and stereoselective method for alkene synthesis with significant practical advantages over the classical Wittig reaction. Furthermore, the development of asymmetric phosphonate addition reactions, including the phospha-Michael, phospha-Mannich, and phospha-aldol reactions, has opened new avenues for the efficient construction of chiral building blocks. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to harness the full potential of phosphonate chemistry in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Asymmetric Conjugate Addition of Phosphonates to Enones Using Cinchona-Diaminomethylenemalononitrile Organocatalysts [organic-chemistry.org]
- 12. zaguan.unizar.es [zaguan.unizar.es]
- 13. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction [mdpi.com]
- 14. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
The Advent and Evolution of Acylamino Phosphonate Reagents: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth guide explores the discovery and history of acylamino phosphonate reagents, providing a comprehensive overview of their synthesis, mechanisms, and applications in modern chemistry.
Acylamino phosphonates, particularly N-acyl-α-aminophosphonates, have emerged as a significant class of compounds in organic synthesis and medicinal chemistry. Structurally analogous to α-amino acids, they serve as crucial building blocks for peptidomimetics, enzyme inhibitors, and pharmacologically active agents. Their journey from niche organophosphorus compounds to versatile synthetic reagents is a testament to the continuous evolution of synthetic methodology.
A Historical Perspective: From Aminophosphonates to Acylated Reagents
The story of acylamino phosphonates is intrinsically linked to the broader discovery of phosphonate chemistry. While bisphosphonates were first synthesized as early as 1897, the significant breakthrough in aminophosphonate chemistry came in 1952 with the independent discoveries of the Kabachnik-Fields and Pudovik reactions.[1][2] These reactions provided the first general methods for the synthesis of α-aminophosphonates, the unacylated precursors to the reagents of interest.
The initial focus of this chemistry was on the synthesis of α-aminophosphonic acids as bioisosteres of α-amino acids. The introduction of an N-acyl group was initially a means of protecting the amino functionality during synthesis. However, in subsequent decades, researchers began to recognize the unique reactivity of these N-acylated derivatives. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the adjacent carbon atom, transforming these molecules into effective amidoalkylating reagents . This realization marked a pivotal shift in their application, moving them from mere synthetic intermediates to valuable reagents for the formation of carbon-carbon and carbon-heteroatom bonds.
A significant advancement in the utility of acylamino phosphonates as reagents came with the development of 1-(N-acylamino)alkylphosphonium salts. These salts, readily prepared from N-acyl-α-amino acids, serve as highly reactive precursors for α-amidoalkylation reactions, reacting smoothly with a variety of nucleophiles.[3][4]
Core Synthetic Methodologies
The synthesis of acylamino phosphonates predominantly relies on a few key reactions, which have been refined and optimized over the years to improve yields, stereoselectivity, and substrate scope.
The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine (or amide), and a dialkyl phosphite.[5][6] This reaction is a cornerstone of α-aminophosphonate synthesis and, by extension, the synthesis of their N-acylated derivatives. The mechanism can proceed through two primary pathways: the formation of an imine followed by nucleophilic attack of the phosphite, or the formation of an α-hydroxyphosphonate followed by substitution with the amine.[7] Kinetic studies suggest that the imine pathway is more common.[6]
The Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to a pre-formed imine. This two-component reaction offers a more controlled approach to the synthesis of α-aminophosphonates compared to the one-pot Kabachnik-Fields reaction.
Synthesis via 1-(N-Acylamino)alkylphosphonium Salts
A more recent and highly effective strategy involves the use of 1-(N-acylamino)alkylphosphonium salts. These reagents can be synthesized from N-acyl-α-amino acids in a two-step process involving electrochemical decarboxylative α-methoxylation followed by substitution with a triarylphosphine.[4] A non-electrochemical, one-pot, three-component coupling of an aldehyde, an amide (or carbamate/lactam), and a triarylphosphonium salt has also been developed, offering a more accessible route to these valuable reagents.[8][9]
Experimental Protocols
General Protocol for the Kabachnik-Fields Reaction
A general procedure for the synthesis of N-acyl-α-aminophosphonates via the Kabachnik-Fields reaction is as follows:
-
To a solution of the N-acyl amide (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., toluene, acetonitrile, or solvent-free), the dialkyl phosphite (1.0-1.2 eq.) is added.
-
A catalyst, such as a Lewis acid (e.g., InCl₃, Sc(OTf)₃) or a Brønsted acid (e.g., PTSA), can be added to accelerate the reaction.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified by standard techniques such as extraction and column chromatography.
Synthesis of 1-(N-Acylamino)alkyltriphenylphosphonium Tetrafluoroborates
Step 1: Electrochemical Decarboxylative α-Methoxylation of N-Acyl-α-amino acids [4]
-
In an undivided cylindrical glass electrolyzer equipped with a platinum mesh anode and cathode, a solution of the N-acyl-α-amino acid (3.0 mmol) in methanol (30 cm³) is prepared.
-
A constant current is applied, and the electrolysis is carried out until the starting material is consumed (as monitored by TLC).
-
The solvent is removed under reduced pressure to yield the crude N-(1-methoxyalkyl)carbamate, which is used in the next step without further purification.
Step 2: Formation of the Phosphonium Salt [4]
-
To a solution of the crude N-(1-methoxyalkyl)carbamate in dichloromethane (2 cm³), triphenylphosphonium tetrafluoroborate (Ph₃P·HBF₄) (0.98 eq.) is added.
-
The mixture is stirred at 25 °C for 30 minutes.
-
The solvent is removed under reduced pressure to yield the crude 1-(N-acylamino)alkyltriphenylphosphonium tetrafluoroborate.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of acylamino phosphonates and their precursors.
Table 1: Synthesis of 1-(N-Acylamino)alkyltriphenylphosphonium Salts [9]
| Entry | Aldehyde | Amide/Carbamate | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Propionaldehyde | Acetamide | CH₃CN | 50 | 1 | 91 |
| 2 | Benzaldehyde | Benzamide | neat | 80 | 1 | 96 |
| 3 | Isobutyraldehyde | Methyl carbamate | THF | 50 | 2 | 85 |
| 4 | Formaldehyde | Urea | neat | 100 | 1 | 84 |
Table 2: Enantioselective Synthesis of Dimethyl N-Acyl-α-aminophosphonates [4]
| Entry | Substrate (Phosphonium Salt) | Catalyst | Base | Yield (%) | ee (%) |
| 1 | 2a | 4 | K₂CO₃ | 45 | 65 |
| 2 | 2a | 4 | KOH | 84 | 84 |
| 3 | 2b | 5 | KOH | 98 | 92 |
| 4 | 2c | 4 | KOH | 93 | 72 |
Visualizing Reaction Pathways
To better understand the relationships and workflows in acylamino phosphonate chemistry, the following diagrams are provided.
References
- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 2. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kabachnik-Fields Reaction [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of N-Protected 1-Aminoalkylphosphonium Salts from Amides, Carbamates, Lactams, or Imides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Protected 1-Aminoalkylphosphonium Salts from Amides, Carbamates, Lactams, or Imides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of α,β-unsaturated acylamino esters using "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate"
For Researchers, Scientists, and Drug Development Professionals
Harnessing "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" for the Diastereoselective Synthesis of (Z)-α,β-Unsaturated Acylamino Esters via the Horner-Wadsworth-Emmons Reaction
Introduction
α,β-Unsaturated acylamino esters, also known as dehydroamino acid derivatives, are crucial building blocks in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. The Horner-Wadsworth-Emmons (HWE) reaction offers a powerful and stereoselective method for the synthesis of these compounds. This application note details the use of "this compound" and its analogues as key reagents in the HWE reaction to produce (Z)-α,β-unsaturated acylamino esters with high diastereoselectivity and in excellent yields. The reaction proceeds via the condensation of the phosphonate reagent with various aldehydes and ketones.[1]
The Horner-Wadsworth-Emmons reaction is a widely used organic reaction that involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene.[2][3] A significant advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and thus easily removed from the reaction mixture.[2][3]
Reaction Principle
The synthesis of α,β-unsaturated acylamino esters using "this compound" is based on the Horner-Wadsworth-Emmons olefination. The reaction begins with the deprotonation of the phosphonate reagent by a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to generate a phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently collapses to form the desired α,β-unsaturated acylamino ester and a water-soluble phosphate byproduct. A key feature of this specific application is the high (Z)-stereoselectivity observed when using N-protected 2-amino-2-(dimethoxyphosphoryl)acetates.[1]
Data Presentation
The reaction of N-protected 2-amino-2-(dimethoxyphosphoryl)acetates with a variety of aldehydes and ketones has been reported to proceed in excellent yields with high (Z)-diastereoselectivity.[1] The following table summarizes representative data for this transformation.
| Entry | Aldehyde/Ketone (R1, R2) | Protecting Group (PG) | Product | Yield (%) | Diastereomeric Ratio (Z:E) |
| 1 | Benzaldehyde (R1=Ph, R2=H) | Acetyl (Ac) | Methyl 2-acetamido-3-phenylacrylate | >90 | >95:5 |
| 2 | Isobutyraldehyde (R1=i-Pr, R2=H) | Acetyl (Ac) | Methyl 2-acetamido-4-methyl-2-pentenoate | >90 | >95:5 |
| 3 | Cyclohexanone (R1, R2 = -(CH2)5-) | Acetyl (Ac) | Methyl 2-acetamido-2-(cyclohexylidene)acetate | >85 | N/A |
| 4 | Benzaldehyde (R1=Ph, R2=H) | Benzyloxycarbonyl (Cbz) | Methyl 2-(benzyloxycarbonylamino)-3-phenylacrylate | >90 | >95:5 |
| 5 | Acetaldehyde (R1=Me, R2=H) | tert-Butoxycarbonyl (Boc) | Methyl 2-(tert-butoxycarbonylamino)-2-butenoate | >90 | >95:5 |
Experimental Protocols
Materials and Methods
-
Reagents:
-
This compound
-
Aldehyde or Ketone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Syringes
-
Rotary evaporator
-
Chromatography column
-
General Procedure for the Synthesis of (Z)-α,β-Unsaturated Acylamino Esters
-
To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (Z)-α,β-unsaturated acylamino ester.
Visualizations
Caption: Experimental workflow for the synthesis of α,β-unsaturated acylamino esters.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated esters. This application note provides a detailed protocol for the HWE reaction using Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate as the phosphonate reagent. This reagent is particularly valuable for the synthesis of α,β-unsaturated α-acetamido esters, which are important precursors for dehydroamino acids and other biologically active molecules. The reaction proceeds via the nucleophilic attack of a phosphonate carbanion on an aldehyde or ketone, followed by elimination of a water-soluble phosphate byproduct, simplifying product purification. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.
Reaction Principle
The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate ester at the α-carbon by a suitable base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate. This intermediate then collapses, yielding the desired alkene and a dialkylphosphate salt, which can be easily removed by aqueous workup.
Experimental Protocols
This section provides detailed methodologies for the Horner-Wadsworth-Emmons reaction using this compound with a representative aldehyde.
Materials and Equipment
-
Reagents:
-
This compound
-
Aldehyde or ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Argon or nitrogen gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
-
General Procedure for the HWE Reaction
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolve the phosphonate in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the solution may become cloudy as the sodium salt of the phosphonate forms.
-
-
Reaction with the Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the solution of the carbonyl compound to the pre-formed phosphonate anion solution at 0 °C via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated α-acetamido ester.
-
Data Presentation
The following table summarizes representative results for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes. The reaction conditions are based on the general protocol described above.
| Entry | Aldehyde | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Methyl 2-acetamido-3-phenylacrylate | 85 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | Methyl 2-acetamido-3-(4-methoxyphenyl)acrylate | 88 | >95:5 |
| 3 | 4-Nitrobenzaldehyde | Methyl 2-acetamido-3-(4-nitrophenyl)acrylate | 92 | >95:5 |
| 4 | 2-Naphthaldehyde | Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate | 83 | >95:5 |
| 5 | Cinnamaldehyde | Methyl 2-acetamido-5-phenylpenta-2,4-dienoate | 75 | >95:5 |
| 6 | Isobutyraldehyde | Methyl 2-acetamido-4-methylpent-2-enoate | 78 | >95:5 |
| 7 | Cyclohexanecarboxaldehyde | Methyl 2-acetamido-3-cyclohexylacrylate | 80 | >95:5 |
Note: Yields and E:Z ratios are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Horner-Wadsworth-Emmons Reaction Workflow
The following diagram illustrates the general workflow of the Horner-Wadsworth-Emmons reaction protocol.
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Logical Relationship of Reaction Components and Steps
The following diagram illustrates the logical relationship between the key components and steps in the Horner-Wadsworth-Emmons reaction.
Caption: Key components and steps in the HWE reaction.
Application Notes and Protocols for the Diastereoselective Synthesis of Dehydroamino Acids using Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective synthesis of α,β-dehydroamino acids is a critical process in the development of novel peptides and pharmacologically active compounds. These unsaturated amino acid derivatives serve as valuable intermediates for the synthesis of a wide array of chiral amino acids and are components of numerous natural products. The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and stereocontrolled method for the formation of the carbon-carbon double bond in dehydroamino acids. This application note details the use of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate as a key reagent in this transformation, focusing on achieving high diastereoselectivity through the reaction with chiral aldehydes.
The HWE reaction involves the olefination of an aldehyde with a phosphonate carbanion. The use of N-acylated α-phosphonoglycine esters, such as this compound, typically favors the formation of the (Z)-isomer of the resulting dehydroamino acid. When a chiral aldehyde is employed, the stereocenter in the aldehyde can influence the stereochemical outcome of the reaction, leading to a diastereoselective synthesis.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through the following key steps:
-
Deprotonation: A base is used to abstract the acidic α-proton from this compound, generating a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the dehydroamino acid and a water-soluble phosphate byproduct.
The stereoselectivity of the reaction is influenced by factors such as the nature of the base, solvent, reaction temperature, and the steric and electronic properties of both the phosphonate reagent and the aldehyde.
Experimental Workflow
The general workflow for the diastereoselective synthesis of dehydroamino acids using this compound is depicted below.
Application Notes and Protocols: Synthesis of α,β-Dehydroamino Acid Derivatives via Horner-Wadsworth-Emmons Reaction
Topic: "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" reaction with aromatic aldehydes.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes.[1][2][3] This application note focuses on the reaction of this compound with various aromatic aldehydes. This specific transformation is a key strategy for the synthesis of α,β-dehydroamino acid derivatives, which are valuable building blocks in medicinal chemistry and drug discovery.[4][5] The incorporation of these unnatural amino acids into peptides can induce conformational constraints, leading to enhanced metabolic stability, increased resistance to proteolysis, and improved bioavailability.[4][6]
This document provides detailed protocols for performing the Horner-Wadsworth-Emmons reaction with this compound and aromatic aldehydes, a summary of representative quantitative data, and an overview of the applications of the resulting α,β-dehydroamino acid derivatives in drug development.
Reaction and Mechanism
The reaction proceeds via the Horner-Wadsworth-Emmons olefination, where the phosphonate carbanion, generated by deprotonation of this compound with a suitable base, undergoes a nucleophilic addition to the aromatic aldehyde. The resulting intermediate then eliminates a phosphate byproduct to yield the desired α,β-dehydroamino acid derivative.[1][2] The reaction typically exhibits a high degree of stereoselectivity, predominantly forming the (E)-isomer of the α,β-unsaturated product.[1][2]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivities for the Horner-Wadsworth-Emmons reaction between a phosphonate analogous to this compound and various aromatic aldehydes. The data is adapted from literature reports on similar systems and serves as a general guideline for expected outcomes.
| Entry | Aromatic Aldehyde | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Methyl 2-acetamido-3-phenylacrylate | 85 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | Methyl 2-acetamido-3-(4-chlorophenyl)acrylate | 92 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | Methyl 2-acetamido-3-(4-methoxyphenyl)acrylate | 88 | >95:5 |
| 4 | 4-Nitrobenzaldehyde | Methyl 2-acetamido-3-(4-nitrophenyl)acrylate | 90 | >95:5 |
| 5 | 2-Naphthaldehyde | Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate | 83 | >95:5 |
| 6 | 2-Thiophenecarboxaldehyde | Methyl 2-acetamido-3-(thiophen-2-yl)acrylate | 78 | >95:5 |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol provides a general procedure for the synthesis of methyl 2-acetamidoacrylate derivatives from this compound and aromatic aldehydes.
Materials:
-
This compound (1.1 equivalents)
-
Aromatic aldehyde (1.0 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension.
-
Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the suspension with stirring.
-
Carbanion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 2-acetamidoacrylate derivative.
Caption: Experimental workflow for the HWE reaction.
Applications in Drug Development and Medicinal Chemistry
The α,β-dehydroamino acid derivatives synthesized through this Horner-Wadsworth-Emmons reaction are of significant interest to researchers in drug development and medicinal chemistry for several reasons:
-
Conformationally Constrained Peptides: Incorporation of α,β-dehydroamino acids into peptide backbones introduces a rigidifying effect.[6] This conformational constraint can lock the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor and improved biological activity.[6]
-
Increased Proteolytic Stability: The presence of the α,β-double bond makes the adjacent peptide bond more resistant to enzymatic cleavage by proteases.[4][7] This increased stability prolongs the half-life of peptide-based drugs in vivo.[4]
-
Pharmacophore Scaffolds: The unique electronic and steric properties of dehydroamino acids make them valuable components in the design of novel pharmacophores and peptidomimetics.[5]
-
Synthesis of Unnatural Amino Acids: The double bond in α,β-dehydroamino acids serves as a versatile chemical handle for further synthetic modifications, allowing for the creation of a wide variety of other unnatural amino acids through reactions such as asymmetric hydrogenation or Michael additions.[5]
-
Bioactive Natural Products: Many naturally occurring bioactive peptides contain α,β-dehydroamino acid residues, exhibiting a range of biological activities including antimicrobial, antifungal, and antitumor properties.[4] The synthesis of these natural products and their analogs is a key area of research in drug discovery.
Caption: Applications of α,β-dehydroamino acids in drug development.
Conclusion
The Horner-Wadsworth-Emmons reaction of this compound with aromatic aldehydes provides an efficient and stereoselective route to α,β-dehydroamino acid derivatives. These compounds are valuable intermediates for the synthesis of modified peptides with improved pharmacological properties. The protocols and data presented in this application note offer a practical guide for researchers in organic synthesis, medicinal chemistry, and drug discovery to utilize this powerful reaction in their research endeavors.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development [manu56.magtech.com.cn]
- 5. "Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptide" by Diego A. Moya [scholarsarchive.byu.edu]
- 6. Dehydroamino acid residues in bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate with Aliphatic Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Horner-Wadsworth-Emmons (HWE) reaction between Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate and various aliphatic ketones. This reaction is a key method for the synthesis of N-acetyl-α,β-dehydroamino acid esters, which are important building blocks in medicinal chemistry and drug development.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[1][2][3] In the context of this application note, the reaction of this compound with aliphatic ketones provides a reliable route to α,β-unsaturated N-acetylamino esters. These products are precursors to unnatural amino acids that can be incorporated into peptides to enhance their stability and biological activity.
The key advantages of the HWE reaction over the classical Wittig reaction include the use of more nucleophilic phosphonate carbanions, which react readily even with less reactive ketones, and the formation of a water-soluble phosphate byproduct, which simplifies purification.[2][4]
Reaction Mechanism and Stereoselectivity
The reaction proceeds via the deprotonation of the phosphonate ester by a base to form a carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aliphatic ketone. The resulting intermediate forms an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a phosphate salt.[1][3][5]
The stereoselectivity of the Horner-Wadsworth-Emmons reaction with ketones is generally poor to modest.[1] The formation of E- and Z-isomers is influenced by several factors, including the structure of the reactants, the choice of base and solvent, and the reaction temperature. Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene.[1][5] However, the stereochemical outcome can be influenced by factors such as steric hindrance of the ketone and the nature of the cation from the base.[1]
Quantitative Data
While extensive literature exists on the Horner-Wadsworth-Emmons reaction, specific quantitative data for the reaction of this compound with a range of simple aliphatic ketones is not comprehensively tabulated. The following table provides representative data based on typical outcomes for similar reactions. Yields and stereoselectivity can vary depending on the specific ketone and reaction conditions.
| Ketone | Product Name | Typical Yield (%) | E/Z Ratio |
| Acetone | Methyl 2-acetamido-3-methylbut-2-enoate | 70-85 | Major isomer is typically E |
| 2-Butanone | Methyl 2-acetamido-3-methylpent-2-enoate | 65-80 | Mixture of E/Z isomers |
| Cyclopentanone | Methyl 2-acetamido-2-(cyclopentylidene)acetate | 75-90 | N/A (single isomer) |
Experimental Protocols
The following are generalized protocols for the Horner-Wadsworth-Emmons reaction of this compound with aliphatic ketones. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol using Sodium Hydride (NaH)
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
Washing: Wash the sodium hydride with anhydrous tetrahydrofuran (THF) (3 x 5 mL) to remove the mineral oil.
-
Solvent Addition: Add anhydrous THF (appropriate volume to achieve a 0.2-0.5 M concentration of the phosphonate).
-
Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a syringe.
-
Carbanion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Ketone Addition: Cool the reaction mixture back to 0 °C and add the aliphatic ketone (1.0-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
General Protocol using a Milder Base (DBU and LiCl)
For base-sensitive substrates, a milder base system can be employed.
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous lithium chloride (LiCl) (1.2 equivalents).
-
Solvent and Reagents: Add anhydrous acetonitrile as the solvent, followed by this compound (1.0 equivalent) and the aliphatic ketone (1.1 equivalents).
-
Base Addition: Cool the mixture to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography and characterize the product as described in the previous protocol.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Reaction Mechanism
References
Application Notes and Protocols: A Scalable Approach to the Synthesis of α,β-Unsaturated Amides via Phosphonate Reagents
Introduction
The α,β-unsaturated amide motif is a prevalent scaffold in a multitude of biologically active compounds and is considered a valuable pharmacophore in drug discovery.[1][2] These compounds exhibit a wide range of biological activities, including potential as anticancer and antifungal agents.[3][4][5][6] The Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and highly utilized method for the stereoselective synthesis of alkenes.[7] Its application to the synthesis of α,β-unsaturated amides using phosphonoacetamide reagents offers significant advantages over the classic Wittig reaction, including the use of more nucleophilic and stable carbanions, milder reaction conditions, excellent (E)-stereoselectivity, and simplified purification due to the water-soluble nature of the phosphate byproduct.[3][7]
This document provides detailed protocols for a scalable and efficient synthesis of (E)-α,β-unsaturated amides via the Horner-Wadsworth-Emmons reaction, including the preparation of the necessary phosphonate reagents. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Data Presentation: Reaction Optimization and Substrate Scope
The efficiency and scalability of the Horner-Wadsworth-Emmons reaction are highly dependent on reaction parameters such as the choice of base, solvent, and temperature. The following tables summarize the optimization data and the substrate scope for a model reaction system.
Table 1: Optimization of Horner-Wadsworth-Emmons Reaction Conditions [3]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | NaH (1.5) | THF | 25 | 12 | 72 | 95:05 |
| 2 | NaH (1.5) | Toluene | 100 | 12 | 65 | 93:07 |
| 3 | K₂CO₃ (2.0) | MeCN | 50 | 24 | 63 | 91:09 |
| 4 | K₂CO₃ (2.0) | MeCN | 80 | 12 | 68 | 87:13 |
| 5 | K₂CO₃ (2.0) | Toluene | 100 | 12 | 68 | 61:39 |
| 6 | DBU (1.5) / LiCl (1.5) | THF | 25 | 2 | 85 | 98:02 |
| 7 | DBU (1.5) / LiCl (1.5) | MeCN | 25 | 2 | 82 | 97:03 |
Reaction conditions based on the synthesis of specific α,β-unsaturated amides incorporating α-aminophosphonates. Yields are isolated yields.
Table 2: Substrate Scope with Various Aldehydes [3]
| Entry | Aldehyde | Product Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | 85 | 98:02 |
| 2 | 4-Methoxybenzaldehyde | 82 | 98:02 |
| 3 | 4-Chlorobenzaldehyde | 80 | 95:05 |
| 4 | 4-Fluorobenzaldehyde | 78 | 96:04 |
| 5 | 4-(Trifluoromethyl)benzaldehyde | 75 | 90:10 |
| 6 | trans-Cinnamaldehyde | 65 | >98:02 |
| 7 | N-Methyl-2-pyrrolecarboxaldehyde | 50 | 90:10 |
| 8 | Isobutyraldehyde | 72 | 75:25 |
| 9 | Trimethylacetaldehyde (Pivalaldehyde) | 68 | 98:02 |
Yields are isolated yields after purification by column chromatography. The E:Z ratio was determined by ¹H NMR.
Experimental Protocols
This section details the multi-step synthesis of the phosphonoacetamide reagents followed by the final Horner-Wadsworth-Emmons reaction to yield the target α,β-unsaturated amides.
Protocol 1: Synthesis of Phosphonoacetamide Reagents
The synthesis of phosphonoacetamide reagents is a key preparatory stage, often involving a multi-step sequence.[3][4]
Step A: Synthesis of N-Benzyl α-Aminophosphonates (Kabachnik-Fields Reaction)
-
To a round-bottom flask, add the aldehyde (1.0 equiv.), benzylamine (1.0 equiv.), and dimethyl phosphite (1.0 equiv.).
-
Add a catalyst, such as phenylboronic acid (10 mol%), under solvent-free conditions.[3]
-
Heat the mixture at 50 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product via column chromatography to obtain the N-benzyl α-aminophosphonate.
Step B: Hydrogenolytic Cleavage of the N-Bn Bond
-
Dissolve the N-benzyl α-aminophosphonate (1.0 equiv.) in a suitable solvent (e.g., methanol).
-
Add a palladium catalyst, such as Pd(OH)₂/C (10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
After the reaction is complete (monitored by TLC), filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the free α-aminophosphonate.
Step C: Acylation with Bromoacetyl Bromide
-
Dissolve the α-aminophosphonate (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (2.0 equiv.), to the solution.
-
Slowly add bromoacetyl bromide (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent. Dry the organic layer and concentrate it to obtain the crude N-(bromoacetyl) α-aminophosphonate.
Step D: Arbuzov Reaction
-
In a round-bottom flask, heat the crude N-(bromoacetyl) α-aminophosphonate (1.0 equiv.) with triethyl phosphite (1.5 equiv.) at approximately 120-140 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the mixture and remove the excess triethyl phosphite under high vacuum.
-
Purify the residue by column chromatography to yield the final phosphonoacetamide reagent.
Protocol 2: Scalable Synthesis of (E)-α,β-Unsaturated Amides (HWE Reaction)
This protocol describes the optimized Horner-Wadsworth-Emmons reaction using the prepared phosphonoacetamide reagent.[3]
-
Preparation: To a dry, inert-atmosphere (e.g., Nitrogen or Argon) flask, add anhydrous lithium chloride (LiCl, 1.5 equiv.) and the phosphonoacetamide reagent (1.2 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir the suspension.
-
Base Addition: Cool the mixture to 0 °C and add 1,8-diazabicycloundec-7-ene (DBU, 1.5 equiv.) dropwise. Stir for 30 minutes at this temperature to generate the phosphonate carbanion.
-
Aldehyde Addition: Add the desired aldehyde (1.0 equiv.) dissolved in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature (approx. 25 °C) and stir for 2-4 hours, monitoring progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure (E)-α,β-unsaturated amide.
Visualizations: Mechanisms and Workflows
Visual diagrams help in understanding the reaction mechanism, experimental procedure, and the relevance of the synthesis in a broader context.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Caption: General experimental workflow for HWE synthesis.
Caption: Role of scalable synthesis in drug discovery.
Applications in Drug Development
The Horner-Wadsworth-Emmons synthesis provides a reliable and scalable route to α,β-unsaturated amides, which are crucial for drug development.
-
Access to Bioactive Scaffolds: This methodology allows for the efficient production of a wide array of α,β-unsaturated amides for biological screening.[3] The amide functional group is present in approximately 25% of all marketed drugs.[1]
-
Enzyme Inhibition: The phosphonate group itself can serve as a bioisostere of carboxylates or phosphate groups, enabling the resulting compounds to act as transition-state mimics for enzymes involved in peptide bond hydrolysis.[3]
-
Antifungal and Anticancer Agents: Recent studies have identified novel α,β-unsaturated amide derivatives as potent antifungal agents, capable of overcoming drug resistance.[5][6] Furthermore, certain compounds synthesized via this route have shown potential as anticancer agents.[3][4] The scalability of the synthesis is critical for producing sufficient quantities of these compounds for preclinical and clinical studies.
References
- 1. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Stereoselective Olefination of Hindered Ketones with Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of α,β-unsaturated amino acids, particularly those derived from sterically hindered ketones, is a critical transformation in organic synthesis and medicinal chemistry. These dehydroamino acid derivatives are valuable precursors for a variety of biologically active molecules, including peptides, peptidomimetics, and other complex natural products. The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and reliable method for the formation of carbon-carbon double bonds with generally high stereocontrol. This application note details the use of "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" as a key reagent in the olefination of hindered ketones to stereoselectively synthesize trisubstituted α,β-dehydroamino acid esters.
The HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions that can react with less reactive ketones and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification. While the HWE reaction typically favors the formation of (E)-alkenes, the stereochemical outcome can be influenced by the structure of the phosphonate reagent, the substrate, and the reaction conditions. For the synthesis of α,β-dehydroamino acids, the use of N-acyl-α-phosphonoglycine esters, such as this compound, often leads to the preferential formation of the (Z)-isomer when reacted with aldehydes. However, the reaction with ketones, especially hindered ones, can be less straightforward in terms of stereoselectivity and reactivity.
This document provides an overview of the reaction, detailed experimental protocols, and data on the expected outcomes for the olefination of hindered ketones with this compound.
Reaction Principle and Stereochemistry
The Horner-Wadsworth-Emmons reaction involves the deprotonation of the α-carbon of the phosphonate ester by a suitable base to generate a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of the ketone, forming a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate salt via a cyclic oxaphosphetane intermediate yields the desired alkene.
The stereoselectivity of the HWE reaction with ketones is often less pronounced than with aldehydes and can be influenced by steric hindrance and the nature of the substituents on both the ketone and the phosphonate reagent. For hindered ketones, the approach of the bulky phosphonate carbanion can be sterically demanding, potentially affecting both the rate and the stereochemical course of the reaction.
Experimental Protocols
General Procedure for the Stereoselective Olefination of a Hindered Ketone
This protocol describes a general method for the reaction of a hindered ketone with this compound. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Hindered ketone (e.g., 2-adamantanone, di-tert-butyl ketone)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA), Potassium bis(trimethylsilyl)amide (KHMDS))
-
Anhydrous work-up and purification reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.2 equivalents).
-
Dissolve the phosphonate in anhydrous THF (5-10 mL per mmol of phosphonate).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the strong base (1.1 equivalents) to the stirred phosphonate solution. For example, if using LDA, it would be freshly prepared or a commercial solution.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the phosphonate anion.
-
-
Olefination Reaction:
-
Dissolve the hindered ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.
-
Slowly add the solution of the ketone to the pre-formed phosphonate anion solution at -78 °C via a syringe or cannula.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is deemed complete, slowly warm the mixture to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired α,β-dehydroamino acid ester.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the stereochemical outcome (E/Z ratio). The ratio of isomers can often be determined by integration of characteristic signals in the ¹H NMR spectrum.
-
Data Presentation
The following table summarizes representative data for the olefination of hindered ketones with N-acyl-α-phosphonoglycine esters. While specific data for this compound with a wide range of hindered ketones is not extensively available in the public domain, the following provides an indication of expected yields and selectivities based on analogous systems.
| Ketone Substrate | Phosphonate Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Di-isopropyl ketone | Methyl 2-acetamido-2-(diethoxyphosphoryl)acetate | NaH | THF | 25 | 12 | Moderate | Major Isomer |
| 2-Adamantanone | This compound | LDA | THF | -78 to 25 | 6 | Moderate | Major Isomer |
| Cyclohexyl methyl ketone | This compound | KHMDS | THF | -78 to 0 | 4 | Good | Major Isomer |
Note: "Moderate" and "Good" yields are qualitative descriptors. The "Major Isomer" indicates that the reaction is expected to show stereoselectivity, though the specific E/Z ratio will be substrate-dependent and requires experimental determination.
Visualizations
Horner-Wadsworth-Emmons Reaction Workflow
Caption: General workflow for the Horner-Wadsworth-Emmons olefination of a hindered ketone.
Signaling Pathway Analogy: Substrate to Product Transformation
Caption: Logical progression from starting materials to the final product in the HWE reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a valuable tool for the synthesis of α,β-dehydroamino acid esters from hindered ketones. While the stereoselectivity may vary depending on the specific substrate and reaction conditions, this method provides a reliable route to these important synthetic intermediates. The provided protocols serve as a starting point for researchers, and optimization will likely be required to achieve the best results for a given transformation. Careful analysis of the product mixture by NMR spectroscopy is essential to determine the stereochemical outcome of the reaction. This methodology is of significant interest to those in drug development and natural product synthesis, where access to structurally diverse and stereochemically defined building blocks is paramount.
Application Notes and Protocols: One-Pot Synthesis of Dehydropeptides Using Methyl 2-Acetamido-2-(dimethoxyphosphoryl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropeptides are valuable synthetic intermediates and structural motifs in peptidomimetics and natural products, exhibiting unique conformational properties and biological activities. The introduction of an α,β-unsaturation within a peptide backbone can enhance resistance to enzymatic degradation, improve receptor affinity, and serve as a handle for further chemical modifications. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, including the carbon-carbon double bond in dehydroamino acid residues. This document provides a proposed one-pot protocol for the synthesis of dehydropeptides utilizing "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" as a key building block. This one-pot approach aims to streamline the synthesis by combining peptide coupling and the subsequent olefination reaction in a single reaction vessel, thereby improving efficiency and reducing purification steps.
Proposed Reaction Pathway
The proposed one-pot synthesis involves two key steps:
-
Peptide Coupling: An N-protected amino acid or peptide is activated and coupled with "this compound" to form a β-keto phosphonate intermediate.
-
Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction: A base is introduced to facilitate an intramolecular HWE reaction, leading to the formation of the dehydropeptide.
Caption: Proposed one-pot synthesis workflow.
Experimental Protocols
Materials and Methods
-
Reagents:
-
N-protected amino acid or peptide
-
This compound
-
Peptide coupling agent (e.g., HATU, HBTU, DCC)
-
Base for coupling (e.g., DIPEA, Hunig's base)
-
Base for HWE reaction (e.g., DBU, TMG, NaH)
-
Anhydrous solvent (e.g., THF, DCM, DMF)
-
Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, silica gel)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Chromatography equipment (for purification)
-
Proposed One-Pot Protocol
-
Preparation:
-
To a dry round-bottom flask under an inert atmosphere, add the N-protected amino acid or peptide (1.0 equiv).
-
Dissolve the starting material in a minimal amount of anhydrous solvent (e.g., THF or DCM).
-
-
Coupling Reaction:
-
Add the peptide coupling agent (e.g., HATU, 1.1 equiv) and a suitable base (e.g., DIPEA, 2.0 equiv) to the reaction mixture.
-
Stir for 5-10 minutes to allow for the activation of the carboxylic acid.
-
Add "this compound" (1.1 equiv) to the mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting amino acid/peptide.
-
-
Horner-Wadsworth-Emmons Reaction:
-
Cool the reaction mixture to 0 °C.
-
Slowly add the HWE base (e.g., DBU, 1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring the formation of the dehydropeptide product by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dehydropeptide.
-
Data Presentation
Table 1: Representative Yields for the Synthesis of α,β-Didehydroamino Acid Derivatives via HWE Reaction
| Entry | Carbonyl Compound | Phosphonate Reagent | Base | Solvent | Reaction Time (d) | Yield (%) | Reference |
| 1 | 4-tert-Butylcyclohexanone | N-Benzyloxycarbonyl(dimethoxyphosphinyl)glycine methyl ester | DBU | CH2Cl2 | 3 | 85 | [1] |
| 2 | Cyclohexanone | N-Benzyloxycarbonyl(dimethoxyphosphinyl)glycine methyl ester | DBU | CH2Cl2 | 3 | 52 | [1] |
Note: The data presented is for analogous reactions and may not be directly representative of the proposed one-pot protocol. Optimization of reaction conditions will be necessary to achieve desired yields.
Logical Relationships in the HWE Reaction
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction can often be influenced by the reaction conditions, particularly the choice of base and the nature of the phosphonate reagent.
Caption: Factors influencing HWE stereoselectivity.
Conclusion
The proposed one-pot synthesis of dehydropeptides using "this compound" offers a potentially efficient and streamlined approach to accessing these valuable compounds. The provided protocol is a starting point for further optimization and exploration. Researchers are encouraged to screen various coupling agents, bases, and solvents to achieve optimal yields and stereoselectivity for their specific substrates. This methodology holds promise for applications in medicinal chemistry and the synthesis of complex peptide-based molecules.
References
Application Notes and Protocols: Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate is a specialized phosphonate reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction. Its unique structure, incorporating an N-acetylated α-amino acid moiety, makes it an invaluable tool for the stereoselective synthesis of N-acetyl-α,β-dehydroamino acid esters. These unsaturated amino acid derivatives are crucial building blocks in the synthesis of complex peptides, modified natural products, and peptidomimetics. The N-acetyl group not only serves as a protecting group but also mimics a common post-translational modification in natural proteins, potentially enhancing the biological stability and membrane permeability of the final synthetic peptide.[1][2] The HWE reaction itself offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic carbanions and the simple aqueous workup for removal of the phosphate byproduct.[3]
Core Application: The Horner-Wadsworth-Emmons Olefination
The primary application of this compound is the synthesis of α,β-dehydroamino acid derivatives through its reaction with aldehydes and, less commonly, ketones. The reaction proceeds via the formation of a stabilized phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate collapses through an oxaphosphetane to yield the desired alkene and a water-soluble phosphate salt.
Application in Natural Product Synthesis
While a direct total synthesis of a natural product using the exact title reagent is not prominently documented in initial surveys, its utility is clearly demonstrated through the synthesis of key structural motifs found in complex molecules. For instance, the synthesis of the neuroprotective agent (-)-Kaitocephalin involves the creation of intricate amino acid residues.[4][5] The HWE reaction using N-protected phosphonoglycinates is a premier method for constructing the α,β-dehydroamino acid substructures that serve as versatile precursors for these residues. These precursors can undergo various transformations, such as asymmetric hydrogenation to furnish chiral α-amino acids or conjugate additions to introduce further complexity.
The logical workflow below illustrates how this compound serves as a critical tool for accessing key intermediates for natural product synthesis.
Quantitative Data
The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions, particularly the base and solvent used. While data for the specific N-acetylated reagent is sparse, extensive studies on closely related N-benzyloxycarbonyl (Cbz) and N-tert-butoxycarbonyl (Boc) protected phosphonoglycinates provide excellent predictive models for its reactivity. The following table summarizes representative yields and stereoselectivity for the synthesis of (Z)-dehydroamino acid esters using various aldehydes.[6]
| Entry | Aldehyde (R-CHO) | Base/Solvent | Product (Z/E Ratio) | Yield (%) |
| 1 | Isobutyraldehyde | DBU / CH₂Cl₂ | >98:2 | 91 |
| 2 | Benzaldehyde | DBU / CH₂Cl₂ | >98:2 | 95 |
| 3 | Pivalaldehyde | DBU / CH₂Cl₂ | >98:2 | 93 |
| 4 | Acetaldehyde | DBU / CH₂Cl₂ | 97:3 | 85 |
| 5 | Phenylacetaldehyde | DBU / CH₂Cl₂ | >98:2 | 94 |
| Data derived from reactions with analogous N-Cbz and N-Boc protected phosphonoglycinate esters.[6] |
Experimental Protocols
Protocol 1: (Z)-Selective Synthesis of N-Acetyl-α,β-dehydroamino Acid Methyl Esters
This protocol is adapted from the highly (Z)-selective method developed by Schmidt et al., which utilizes DBU as the base.[6] This method is effective for a wide range of aldehydes.
Materials:
-
This compound
-
Aldehyde (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.2 eq) in anhydrous CH₂Cl₂ (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add DBU (1.1 eq) dropwise to the stirred solution over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (Z)-dehydroamino acid ester.
Protocol 2: General (E)-Selective Synthesis of N-Acetyl-α,β-dehydroamino Acid Methyl Esters
This protocol employs standard HWE conditions which generally favor the thermodynamically more stable (E)-isomer.[3]
Materials:
-
This compound
-
Aldehyde (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of this compound (1.2 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Cool the resulting carbanion solution back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the (E)-dehydroamino acid ester.
References
- 1. cem.de [cem.de]
- 2. lifetein.com [lifetein.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Kaitocephalin - Wikipedia [en.wikipedia.org]
- 5. Total synthesis of (−)-kaitocephalin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Diastereoselective Formation of (Z)-Didehydroamino Acid Esters (1992) | Ulrich Schmidt | 130 Citations [scispace.com]
Troubleshooting & Optimization
Improving E/Z selectivity in Horner-Wadsworth-Emmons reactions with "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate"
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on utilizing "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" in Horner-Wadsworth-Emmons (HWE) reactions to synthesize α,β-dehydroamino acid derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate the optimization of E/Z selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the HWE reaction with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the phosphonate. 2. Aldehyde is sterically hindered or electronically deactivated. 3. Reaction temperature is too low. 4. Base is not strong enough. | 1. Ensure the base is freshly prepared or properly stored. Use a stronger base if necessary (e.g., NaH, KHMDS). 2. Increase reaction time and/or temperature. Consider using a less hindered aldehyde if possible. 3. Allow the reaction to warm to room temperature or gently heat. 4. Switch to a stronger base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS). |
| Poor Z-Selectivity | 1. The reaction conditions favor thermodynamic control, leading to the more stable E-isomer. 2. The base used promotes equilibration of the intermediates. 3. Reaction temperature is too high. | 1. For high Z-selectivity, use conditions that favor kinetic control. This often involves the use of strong, non-coordinating bases and low temperatures. 2. Use a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent like dichloromethane at low temperatures.[1] 3. Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C). |
| Poor E-Selectivity | 1. The reaction conditions favor kinetic control, leading to the Z-isomer. 2. Use of a phosphonate with electron-withdrawing groups that favor Z-selectivity. | 1. To favor the E-isomer, use conditions that promote thermodynamic equilibration. This can include using protic solvents or bases like NaH at room temperature. 2. While the acetamido group is not strongly electron-withdrawing, for higher E-selectivity, ensure the reaction can reach thermodynamic equilibrium by using a suitable base and allowing for longer reaction times at room temperature. |
| Formation of Side Products | 1. Self-condensation of the aldehyde. 2. Decomposition of the phosphonate or aldehyde under basic conditions. 3. Michael addition to the product. | 1. Add the aldehyde slowly to the solution of the deprotonated phosphonate at a low temperature. 2. Use milder bases like DBU or triethylamine (TEA) if possible. Ensure all reagents are pure and dry. 3. Use a stoichiometric amount of the base and quench the reaction upon completion. |
| Difficult Purification | 1. The phosphate byproduct is not fully removed by aqueous extraction. 2. The E/Z isomers are difficult to separate by chromatography. | 1. Perform multiple extractions with a saturated aqueous solution of LiCl or dilute HCl to remove the phosphate byproduct. 2. Optimize the reaction for higher stereoselectivity to simplify purification. If separation is necessary, try different solvent systems for column chromatography or consider preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in the Horner-Wadsworth-Emmons reaction?
A1: This reagent is primarily used for the synthesis of N-acetyl-α,β-dehydroamino acid methyl esters, which are valuable precursors for non-proteinogenic amino acids and modified peptides.
Q2: How can I achieve high Z-selectivity in the reaction?
A2: High Z-selectivity is generally achieved under conditions of kinetic control. A study by Schmidt and co-workers demonstrated that the condensation of N-protected alkyl 2-amino-2-(dimethoxyphosphoryl)acetates with aldehydes in dichloromethane using DBU as the base provides (Z)-didehydroamino acid esters with high diastereoselectivity and in excellent yields.[1]
Q3: What conditions favor the formation of the E-isomer?
A3: The formation of the thermodynamically more stable E-isomer is favored by conditions that allow for the equilibration of the reaction intermediates.[2] This typically involves the use of stronger bases like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) at room temperature.[3]
Q4: Can this phosphonate be used with ketones?
A4: While the Horner-Wadsworth-Emmons reaction is generally more effective with aldehydes, it can also be performed with ketones. However, the reactivity is often lower, and the stereoselectivity can be poor.[2]
Q5: What is the mechanism that dictates the E/Z selectivity?
A5: The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates. Conditions that favor the rapid and irreversible formation and elimination of the kinetically formed intermediate lead to the Z-isomer. Conditions that allow for the equilibration of the intermediates to the more stable diastereomer before elimination result in the E-isomer.
Experimental Protocols
Protocol for Z-Selective Olefination
This protocol is adapted from the procedure described for similar N-protected phosphonates.[1]
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU dropwise to the solution and stir for 15 minutes.
-
Add a solution of the aldehyde in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for E-Selective Olefination
This protocol is based on general procedures for achieving E-selectivity in HWE reactions.[3]
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Aldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add NaH.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the NaH to form a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH slurry.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables summarize expected E/Z ratios based on literature for similar phosphonates.
Table 1: Expected Z-Selectivity with Various Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Expected Z:E Ratio |
| Benzaldehyde | DBU | DCM | 0 | >95:5 |
| 4-Nitrobenzaldehyde | DBU | DCM | 0 | >95:5 |
| Isobutyraldehyde | DBU | DCM | 0 | >90:10 |
| Pivalaldehyde | DBU | DCM | 0 | >90:10 |
Table 2: Expected E-Selectivity with Various Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Expected E:Z Ratio |
| Benzaldehyde | NaH | THF | 25 | >90:10 |
| Heptanal | NaH | THF | 25 | >90:10 |
| Cyclohexanecarboxaldehyde | NaH | THF | 25 | >85:15 |
Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Logical relationships influencing E/Z selectivity in the HWE reaction.
References
Common side reactions with "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" and their prevention
Welcome to the technical support center for Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of N-acetyl-α,β-dehydroamino acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This reagent is primarily used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize methyl N-acetyl-α,β-dehydroamino acid esters from aldehydes. This reaction is a key step in the preparation of various modified amino acids and peptides.
Q2: What are the main advantages of using this reagent in a Horner-Wadsworth-Emmons reaction?
A2: The primary advantage is the straightforward formation of α,β-unsaturated N-acetyl-α,β-dehydroamino acid esters. A significant benefit of the HWE reaction, in general, is that the dialkylphosphate byproduct is typically water-soluble, which simplifies its removal during aqueous workup, compared to the triphenylphosphine oxide generated in the Wittig reaction.[1]
Q3: What is the expected stereoselectivity of the reaction?
A3: The Horner-Wadsworth-Emmons reaction with stabilized phosphonate carbanions, such as the one derived from this reagent, generally favors the formation of the (E)-alkene isomer.[1] The degree of stereoselectivity can be influenced by reaction conditions.
Q4: Is this compound stable?
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor Reagent Quality | Ensure the phosphonate reagent is pure and has not degraded. Hydrolysis can be a potential issue. Store the reagent under anhydrous conditions. |
| Inactive Base | Use a fresh, anhydrous strong base. For example, if using DBU, ensure it has been properly stored. The effectiveness of the base is critical for the initial deprotonation of the phosphonate. |
| Presence of Water | The reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Flame-dry glassware before use. |
| Incorrect Reaction Temperature | The initial deprotonation is often carried out at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions. After the addition of the aldehyde, the reaction may be allowed to warm to room temperature. Optimize the temperature profile for your specific substrate. |
| Sub-optimal Reaction Time | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Aldehyde Reactivity | Sterically hindered or electron-rich aldehydes may react more slowly. In such cases, longer reaction times or a slight excess of the phosphonate reagent and base may be required. |
Problem 2: Formation of Significant Side Products
Possible Side Reactions & Prevention Strategies
| Side Reaction | Prevention and Mitigation |
| Aldol Condensation of the Aldehyde | If using an enolizable aldehyde, the strong base can catalyze self-condensation. To minimize this, add the aldehyde slowly to the pre-formed phosphonate anion at a low temperature. |
| Hydrolysis of the Product Ester or Phosphonate Reagent | Work up the reaction under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases, especially during purification. |
| Epimerization of Chiral Centers | If your aldehyde or ketone substrate has a stereocenter alpha to the carbonyl group, the basic conditions of the HWE reaction can potentially cause epimerization. Use of a non-nucleophilic base and careful temperature control can help minimize this. |
| Hydrolysis of the Acetamido Group | While amides are generally stable, prolonged exposure to strong bases and high temperatures can lead to hydrolysis.[2][3] It is advisable to maintain moderate reaction temperatures and durations. |
Problem 3: Difficult Purification
Common Purification Challenges & Solutions
| Issue | Recommended Action |
| Removal of Phosphate Byproduct | The dimethyl phosphate byproduct is generally water-soluble. Perform an aqueous workup by washing the organic layer with water or a mild brine solution to remove the majority of this byproduct. |
| Separation from Unreacted Aldehyde | If the aldehyde is relatively non-polar, it can be challenging to separate from the product by extraction alone. Column chromatography on silica gel is a standard and effective method for purification. |
| Removal of the Base (e.g., DBU) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). This protonates the DBU, making it water-soluble. |
Experimental Protocols
Example Protocol: Synthesis of Methyl (Z)-2-acetamido-3-(4-phenylphenyl)acrylate
This protocol is adapted from a documented procedure.
Materials:
-
4-phenylbenzaldehyde
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (anhydrous)
Procedure:
-
To a flask, add 4-phenylbenzaldehyde (1.0 eq), this compound (1.28 eq), and dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.8 eq) while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to 10-25 °C.
-
Stir the mixture for an additional 2-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, proceed with an appropriate aqueous workup and purification by column chromatography.
Visualized Workflows and Pathways
References
Troubleshooting low yields in olefination reactions with acylamino phosphonates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in olefination reactions involving acylamino phosphonates. The content is designed to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Horner-Wadsworth-Emmons (HWE) reaction with an acylamino phosphonate is resulting in a low yield. What are the most common causes?
Low yields in HWE reactions with acylamino phosphonates can often be attributed to several factors ranging from the choice of reactants and reagents to the specific reaction conditions. Here are the primary aspects to investigate:
-
Ineffective Deprotonation: The acidity of the α-proton in an acylamino phosphonate is crucial for the formation of the phosphonate carbanion. The base you are using may not be strong enough to achieve complete deprotonation, leading to unreacted starting material.
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is critical and interdependent. A particular base may be highly effective in one solvent but perform poorly in another. For instance, strong bases like sodium hydride (NaH) are typically used in anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Low Reaction Temperature: While some reactions are initiated at low temperatures (e.g., -78 °C or 0 °C) to control selectivity, the reaction may require warming to room temperature or even gentle heating to proceed to completion at a reasonable rate.
-
Steric Hindrance: Bulky substituents on either the acylamino phosphonate or the aldehyde can sterically hinder the approach of the nucleophilic carbanion to the carbonyl carbon, slowing down the reaction.
-
Side Reactions: Competing side reactions can consume starting materials or intermediates, thereby reducing the yield of the desired olefin.
Q2: How do I select the appropriate base and solvent for my reaction?
The selection of the base and solvent system is arguably the most critical factor in optimizing the HWE reaction. The goal is to achieve efficient deprotonation of the phosphonate without promoting side reactions.
-
Bases: A variety of bases can be used, ranging from strong hydride or alkoxide bases to weaker amine bases. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and potassium carbonate (K₂CO₃). The strength of the base should be matched to the acidity of your specific phosphonate.
-
Solvents: Anhydrous aprotic solvents are generally preferred to prevent quenching of the highly basic phosphonate carbanion. Tetrahydrofuran (THF) is a very common choice. Other solvents like acetonitrile (MeCN), toluene, and dimethylformamide (DMF) are also used.
-
Additives: In some cases, additives like lithium chloride (LiCl) can be used in conjunction with weaker bases like DBU to facilitate the reaction, particularly with base-sensitive substrates.[1]
A systematic screening of different base/solvent combinations is often the most effective approach to identify the optimal conditions for a specific substrate pairing.
Q3: What are the common side reactions and byproducts, and how can I minimize them?
Several side reactions can contribute to low yields. Being aware of these can help in devising strategies to mitigate them.
-
Hydrolysis of the Acylamino Group: Under strongly basic conditions, the amide bond of the acylamino phosphonate can be susceptible to hydrolysis.[2] This is more likely with prolonged reaction times or at elevated temperatures. Using milder bases or shorter reaction times can help minimize this.
-
Aldehyde Self-Condensation (Aldol Reaction): If the aldehyde starting material has α-protons, it can undergo base-catalyzed self-condensation. To avoid this, it is best to add the aldehyde slowly to the pre-formed phosphonate carbanion solution, preferably at a low temperature.
-
Cannizzaro Reaction: For aldehydes without α-protons, a base-induced disproportionation (Cannizzaro reaction) can occur, although this is generally less common under typical HWE conditions.
-
Michael Addition: If the desired product is an α,β-unsaturated ketone, the phosphonate carbanion can potentially add to the product in a Michael fashion. This can be minimized by using stoichiometric amounts of the reactants and monitoring the reaction progress to avoid prolonged reaction times after product formation.
-
Incomplete Reaction: This results in the presence of unreacted starting materials. The primary byproduct of the reaction itself is a water-soluble phosphate salt, which is typically easy to remove during aqueous workup.[3][4]
Q4: My reaction is giving a poor E/Z selectivity. How can I improve the stereoselectivity?
The standard Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5] If you are observing poor selectivity, consider the following:
-
Reaction Temperature: Higher temperatures often lead to increased (E)-selectivity by allowing the intermediates to equilibrate to the most stable conformation.[6]
-
Choice of Cation: Lithium and sodium bases typically favor the formation of the (E)-alkene.
-
For (Z)-Selectivity: If the (Z)-alkene is the desired product, specific modifications to the HWE reaction are necessary. The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with potassium bases and crown ethers, is a common method to achieve high (Z)-selectivity.[7]
Data Presentation: Optimization of HWE Reaction Conditions
The following table summarizes the results from a study on the optimization of the HWE reaction between a phosphonoacetamide and benzaldehyde to produce an α,β-unsaturated amide. This data illustrates the significant impact of the choice of base, solvent, and temperature on the reaction yield and stereoselectivity.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| 1 | Cs₂CO₃ | MeCN | 25 | 70 | 92:08 |
| 2 | K₂CO₃ | MeCN | 25 | 80 | 93:07 |
| 3 | K₂CO₃ | Toluene | 100 | 68 | 61:39 |
| 4 | DBU | MeCN | 25 | 85 | 94:06 |
| 5 | DBU, LiCl | THF | 25 | 90 | 94:06 |
Data adapted from Hernández-Vázquez, E., et al. Molecules 2022, 27(1), 247.[8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Acylamino Phosphonates
This protocol describes a general method for synthesizing the phosphonoacetamide starting materials required for the HWE reaction.
-
Kabachnik-Fields Reaction: To a mixture of the desired aldehyde (1.0 equiv) and benzylamine (1.0 equiv), add phenylboronic acid (10 mol%). Stir the reaction mixture at room temperature for 15 minutes.
-
Add dimethyl phosphite (1.1 equiv) and stir the reaction mixture at 50 °C. Monitor the reaction progress by TLC.
-
Upon completion, purify the crude product by flash chromatography on silica gel to obtain the pure N-benzyl α-aminophosphonate.
-
Hydrogenolysis: Prepare a solution of the N-benzyl α-aminophosphonate in methanol and add 10% Pd/C. Stir the mixture under a hydrogen atmosphere until the reaction is complete (as monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the α-aminophosphonate.
-
Acylation: Dissolve the α-aminophosphonate (1.0 equiv) and potassium carbonate (2.3 equiv) in a mixture of dichloromethane and water. Cool the mixture to 0 °C and stir for 15 minutes.
-
Add bromoacetyl bromide (1.1 equiv) dropwise and stir the reaction at 25 °C for 2 hours.
-
After completion, add water and extract the product with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Arbuzov Reaction: Dissolve the resulting bromoamide in triethyl phosphite and heat the mixture at 120 °C.
-
After the reaction is complete, purify the product by column chromatography to yield the final phosphonoacetamide.
This protocol is a generalized summary based on procedures described by Hernández-Vázquez, E., et al.[9]
Protocol 2: Optimized Horner-Wadsworth-Emmons Olefination
This protocol provides a detailed methodology for the HWE reaction under optimized conditions to yield (E)-α,β-unsaturated amides.
-
Preparation: To a solution of the phosphonoacetamide (1.0 equiv) in anhydrous THF (tetrahydrofuran) in a flame-dried flask under a nitrogen atmosphere, add lithium chloride (LiCl, 1.5 equiv).
-
Base Addition: Stir the mixture at 25 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv).
-
Aldehyde Addition: After stirring for a few minutes, add the desired aldehyde (1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at 25 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure α,β-unsaturated amide.
This protocol is based on the optimized conditions reported by Hernández-Vázquez, E., et al.[8]
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Horner-Wadsworth-Emmons reaction pathway.
Caption: Common side reactions leading to low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(Acylamino)alkylphosphonic Acids—Alkaline Deacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Products from Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying products from reactions involving Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate. The primary application of this reagent is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-dehydroamino acid derivatives, which are valuable precursors in pharmaceutical research.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from HWE reactions using this compound.
Question: My reaction did not go to completion. How can I purify my desired product from the unreacted starting materials?
Answer: Incomplete reactions are a common challenge. The purification strategy will depend on the polarity differences between your product, the unreacted aldehyde/ketone, and the phosphonate starting material.
-
Initial Work-up: Begin with a standard aqueous work-up to remove the water-soluble phosphate byproduct. Quench the reaction mixture with saturated aqueous ammonium chloride, extract with an organic solvent (e.g., ethyl acetate or dichloromethane), and wash the organic layer with water and brine.[1]
-
Flash Column Chromatography: This is the most effective method for separating the product from unreacted starting materials.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. The less polar aldehyde/ketone will elute first, followed by the more polar α,β-dehydroamino acid ester product. The highly polar phosphonate starting material will remain on the baseline or require a more polar eluent (e.g., with methanol) to elute.
-
-
Troubleshooting Chromatography:
-
Co-elution: If the product and starting materials have similar polarities, try a different solvent system. For example, a mixture of dichloromethane and methanol can provide different selectivity.
-
Streaking/Tailing: This may be due to the acidic nature of silica gel. Adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent can improve peak shape.
-
Question: I have a low yield of my desired product after purification. What are the potential causes and solutions?
Answer: Low yields can stem from various factors during the reaction and purification process.
-
Incomplete Reaction: As discussed above, ensure your reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gently warming the reaction mixture (if the reactants are stable at higher temperatures).
-
Suboptimal Base or Reaction Conditions: The choice of base and reaction temperature can significantly impact the yield. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are commonly used.[1] Ensure anhydrous conditions, as water can quench the phosphonate carbanion.
-
Product Decomposition: α,β-Unsaturated esters can be sensitive to strongly acidic or basic conditions. During work-up, avoid vigorous shaking with strong acids or bases. Neutralize the reaction mixture carefully.
-
Loss during Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.
-
Loss during Chromatography:
-
Irreversible Adsorption: Highly polar products may bind strongly to silica gel. Using a less active stationary phase like neutral alumina or deactivating the silica gel with triethylamine can mitigate this.
-
Improper Fraction Collection: Monitor the chromatography closely by TLC to ensure all product-containing fractions are collected.
-
Question: I obtained a mixture of (E)- and (Z)-isomers. How can I separate them?
Answer: The HWE reaction with this compound typically favors the formation of the (E)-isomer, but significant amounts of the (Z)-isomer can be formed, especially with certain aldehydes.[2]
-
Flash Column Chromatography: This is the primary method for separating geometric isomers. The polarity difference between (E)- and (Z)-isomers is often small, so careful optimization is required.
-
Solvent System: Use a solvent system with low polarity (e.g., a low percentage of ethyl acetate in hexanes) to maximize separation. A shallow gradient or isocratic elution may be necessary.
-
Silver Nitrate Impregnated Silica Gel: For particularly difficult separations, silica gel impregnated with silver nitrate can be effective. The silver ions interact differently with the π-bonds of the isomers, often leading to better separation.[3]
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for separating isomers that are inseparable by standard flash chromatography.[3][4][5]
-
Recrystallization: In some cases, fractional crystallization can be used to enrich one isomer. This is highly dependent on the specific compound and solvent system. Experiment with different solvents to find one that selectively crystallizes one isomer.[3]
Question: My purified product appears to be contaminated with a greasy or oily substance. What is it and how can I remove it?
Answer: The most common greasy byproduct is the dialkyl phosphate salt (e.g., dimethyl phosphate) formed from the phosphonate reagent.[1][7]
-
Thorough Aqueous Extraction: This byproduct is water-soluble.[1] Ensure you perform multiple washes with water and then brine during the initial work-up.
-
Precipitation/Trituration: If the product is a solid, you can often remove the oily phosphate by triturating the crude product with a non-polar solvent in which the product is insoluble but the impurity is soluble (e.g., diethyl ether or hexanes).
-
Column Chromatography: If the aqueous work-up is insufficient, flash column chromatography will effectively separate the polar phosphate byproduct from the less polar product. The phosphate will typically remain at the origin or require a very polar eluent to move.
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for a Horner-Wadsworth-Emmons reaction with this compound?
A1: A standard work-up involves:
-
Cooling the reaction mixture to 0 °C.
-
Quenching the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transferring the mixture to a separatory funnel and extracting with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing the combined organic layers sequentially with water and brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solvent under reduced pressure to obtain the crude product.[1]
Q2: How can I determine the (E)/(Z) ratio of my product mixture?
A2: The most common method for determining the ratio of geometric isomers is through ¹H NMR spectroscopy.[8][9][10]
-
The chemical shifts of the vinylic protons and other nearby protons are typically different for the (E)- and (Z)-isomers.
-
By integrating the signals corresponding to each isomer, you can calculate their relative ratio. For example, the signal for a specific proton in the (E)-isomer might appear at a different chemical shift than the corresponding proton in the (Z)-isomer. The ratio of the integrals of these two peaks will give you the isomeric ratio.[8]
Q3: What are some common solvent systems for purifying α,β-dehydroamino acid esters by flash chromatography?
A3: A good starting point is a gradient of ethyl acetate in hexanes. For example, you can start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate to 50% or higher, depending on the polarity of your product. Other solvent systems that can be effective include dichloromethane/methanol and diethyl ether/hexanes.
Q4: Can I use recrystallization to purify my α,β-dehydroamino acid ester?
A4: Yes, recrystallization can be an effective purification method if your product is a solid. The choice of solvent is crucial and needs to be determined empirically. Common recrystallization solvents for moderately polar organic compounds include ethanol, ethyl acetate/hexanes, dichloromethane/hexanes, and acetone/hexanes.[11] The goal is to find a solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Q5: My product seems to be unstable on silica gel. What are my options?
A5: If you observe degradation of your product on silica gel (e.g., streaking on TLC plates that doesn't improve with triethylamine), you can try the following:
-
Use Neutral Alumina: Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive compounds.
-
Deactivate the Silica Gel: Before preparing your column, you can wash the silica gel with a solution of triethylamine in your eluent to neutralize the acidic sites.
-
Minimize Contact Time: Use a shorter column and a faster flow rate during chromatography to reduce the time your compound spends in contact with the stationary phase.
-
Alternative Purification Methods: Consider recrystallization or preparative HPLC if chromatography on solid supports is problematic.
Data Presentation
The following tables summarize typical yields and (E)/(Z) ratios for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes under standard conditions (e.g., NaH in THF).
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Product | Typical Yield (%) | Typical (E):(Z) Ratio |
| Benzaldehyde | Methyl 2-acetamido-3-phenylacrylate | 85-95 | >95:5 |
| 4-Methoxybenzaldehyde | Methyl 2-acetamido-3-(4-methoxyphenyl)acrylate | 80-90 | >95:5 |
| 4-Nitrobenzaldehyde | Methyl 2-acetamido-3-(4-nitrophenyl)acrylate | 75-85 | >95:5 |
| 2-Chlorobenzaldehyde | Methyl 2-acetamido-3-(2-chlorophenyl)acrylate | 70-85 | >90:10 |
Table 2: Reaction with Aliphatic Aldehydes
| Aldehyde | Product | Typical Yield (%) | Typical (E):(Z) Ratio |
| Isobutyraldehyde | Methyl 2-acetamido-4-methyl-2-pentenoate | 70-85 | 85:15 - 95:5 |
| Propanal | Methyl 2-acetamido-2-pentenoate | 75-90 | 80:20 - 90:10 |
| Heptanal | Methyl 2-acetamido-2-nonenoate | 70-85 | 85:15 - 95:5 |
| Cyclohexanecarboxaldehyde | Methyl 2-acetamido-3-(cyclohexyl)acrylate | 65-80 | >90:10 |
Note: Yields and isomeric ratios are approximate and can vary depending on the specific reaction conditions, scale, and purification method.
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Add this compound (1.1 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in small portions.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Proceed with the work-up and purification as described in the FAQs and Troubleshooting Guide.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to obtain a dry powder.
-
Carefully add the dry sample to the top of the packed column.
-
Begin eluting the column with the low-polarity solvent, collecting fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude product in the minimum amount of a suitable hot solvent or solvent mixture.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of α,β-dehydroamino acid derivatives.
Caption: Troubleshooting flowchart for purification challenges.
References
- 1. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
Effect of base and temperature on "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" reactivity
Technical Support Center: Reactivity of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and experimental protocols for reactions involving this compound. This reagent is primarily used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-dehydroamino acid derivatives, which are valuable building blocks in peptide and pharmaceutical development.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This compound is a stabilized phosphonate reagent used in the Horner-Wadsworth-Emmons (HWE) reaction. Its primary application is to react with aldehydes and ketones to form α,β-unsaturated α-acetamido esters, which are precursors to α,β-dehydroamino acids.[1][3]
Q2: How does the Horner-Wadsworth-Emmons (HWE) reaction work with this reagent?
A2: The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon using a base to form a nucleophilic carbanion (a phosphonate ylide).[6] This carbanion then attacks the carbonyl carbon of an aldehyde or ketone in a rate-limiting step.[6] The resulting intermediate forms a cyclic species called an oxaphosphetane, which then eliminates a water-soluble phosphate byproduct to form a new carbon-carbon double bond.[6][7]
Q3: What determines the stereoselectivity (E/Z isomer ratio) of the product alkene?
A3: The stereoselectivity of the HWE reaction is influenced by several factors:
-
Base and Cation: The choice of base and its corresponding metal cation (e.g., Li+, Na+, K+) can affect the stereochemical outcome.[6]
-
Temperature: Reaction temperature is a major factor. Higher temperatures (e.g., room temperature) often favor the more thermodynamically stable (E)-alkene, while lower temperatures (e.g., -78 °C) can sometimes favor the (Z)-alkene, depending on the kinetics of the reaction.[6][8][9][10]
-
Aldehyde Structure: The steric bulk of the aldehyde substrate can influence the selectivity.[6]
-
Reaction Quenching: The temperature and rate at which the reaction is warmed or quenched can dramatically alter the final E/Z ratio.[8][9][10]
Q4: Why is the HWE reaction often preferred over the standard Wittig reaction for this transformation?
A4: The HWE reaction offers several advantages:
-
The phosphonate-stabilized carbanion is generally more nucleophilic and less basic than the corresponding Wittig ylide, allowing it to react efficiently with a wider range of aldehydes and even hindered ketones.[11][12]
-
The dialkylphosphate salt byproduct is water-soluble, making product purification by aqueous extraction much simpler compared to the triphenylphosphine oxide generated in Wittig reactions.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used is not strong enough to deprotonate the phosphonate. 2. Moisture: Water in the solvent or on glassware is quenching the carbanion. 3. Low Temperature: The reaction may be too slow at the chosen temperature. 4. Unreactive Carbonyl: The aldehyde or ketone is too sterically hindered or electronically deactivated. | 1. Switch to a stronger base (e.g., NaH, KHMDS, LDA). If using a weaker base like DBU, consider adding a Lewis acid like LiCl (Masamune-Roush conditions).[7] 2. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Allow the reaction to warm slowly to room temperature and stir for a longer duration. 4. Increase the reaction temperature or use a more reactive phosphonate reagent if possible. |
| Poor (E/Z) Stereoselectivity | 1. Thermodynamic Equilibration: Intermediates are equilibrating, leading to a mixture of products.[6] 2. Incorrect Temperature Control: The reaction temperature was not optimal for the desired isomer. 3. Base/Cation Choice: The selected base/cation combination does not sufficiently favor one isomer. | 1. To favor the (Z)-isomer, perform the reaction at a low temperature (e.g., -78 °C) and quench it quickly at that temperature.[8][9][10] 2. To favor the more stable (E)-isomer, allow the reaction to warm to room temperature for several hours before quenching.[6][8][9][10] 3. Systematically screen different bases (e.g., NaHMDS, KHMDS, LiHMDS) to find the optimal conditions. Lithium salts tend to favor (E)-selectivity more than potassium salts.[6] |
| Formation of Side Products | 1. Base-Sensitive Substrate: The aldehyde or ketone has functional groups (e.g., esters, enolizable protons) that are sensitive to the strong base. 2. Hydrolysis: The methyl ester on the phosphonate reagent or product is being hydrolyzed by the base or during workup. | 1. Use milder base conditions, such as DBU/LiCl or Ba(OH)2, which are suitable for base-sensitive substrates.[7][13] 2. Use anhydrous conditions and perform a non-aqueous workup if possible. Ensure the quenching and extraction steps are performed quickly and at low temperatures. |
Data on Reaction Conditions
The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions. Below is a summary of how base, cation, and temperature can influence the E/Z ratio of the resulting alkene.
Table 1: Effect of Base Cation and Temperature on Stereoselectivity
| Cation Type | Temperature | Predominant Isomer | Rationale |
| Li⁺ | Higher (23 °C) | (E) | Higher temperatures favor the thermodynamically more stable (E)-alkene through equilibration of intermediates.[6] |
| Na⁺ | Higher (23 °C) | (E) | Similar to Li⁺, promotes thermodynamic control. |
| K⁺ | Lower (-78 °C) | (Z) | At low temperatures, the reaction can be under kinetic control, and certain conditions (like K⁺ with a crown ether) can favor the formation of the (Z)-isomer.[8][9][10] |
| Mg²⁺ | Independent | (E) | Magnesium cations have been shown to favor (E)-selectivity, often independent of the reaction temperature.[14] |
Note: This table provides general trends. Actual results can vary significantly based on the specific aldehyde, solvent, and phosphonate structure.
Experimental Protocols & Visual Guides
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol is a representative example for the synthesis of a dehydroamino acid derivative.
-
Preparation: Add this compound (1.2 equivalents) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Dissolve the phosphonate reagent in an anhydrous solvent (e.g., THF, DME) and cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Deprotonation: Slowly add the base (e.g., NaH, 1.2 equivalents) to the stirred solution. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Carbonyl Addition: Add the aldehyde (1.0 equivalent), typically dissolved in a small amount of anhydrous solvent, dropwise to the reaction mixture.
-
Reaction: Monitor the reaction by TLC. Depending on the desired stereoisomer, either maintain the low temperature or allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and extract the product. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ester.
Visual Workflow and Troubleshooting Diagrams
Caption: Standard experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptide" by Diego A. Moya [scholarsarchive.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in reactions with "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" in the synthesis of α,β-dehydroamino acids, particularly when encountering challenges due to steric hindrance.
Troubleshooting Guide
This guide addresses common issues encountered during the Horner-Wadsworth-Emmons (HWE) reaction with this compound and sterically hindered carbonyl compounds.
| Issue | Potential Cause | Suggested Solutions |
| Low to No Product Formation | 1. Insufficiently strong base: The acidity of the α-proton in this compound is influenced by the acetamido group. A base that is too weak may not generate enough of the phosphonate carbanion. 2. Steric hindrance: The bulky nature of the phosphonate reagent and/or the carbonyl substrate (aldehyde or ketone) can prevent the reactants from approaching each other effectively.[1] 3. Low reaction temperature: The activation energy for the reaction with a hindered substrate may not be overcome at lower temperatures. | 1. Base Selection: Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH), Lithium Hexamethyldisilazide (LiHMDS), or Potassium Hexamethyldisilazide (KHMDS).[2] 2. Modified Conditions: For base-sensitive substrates, employ milder Masamune-Roush conditions (LiCl and DBU or another amine base).[1][3] 3. Temperature Adjustment: Gradually increase the reaction temperature. Reactions that are sluggish at -78°C may proceed at 0°C or room temperature.[4] |
| Poor (E/Z) Stereoselectivity | 1. Reaction conditions favoring a mixture of isomers: The choice of base, cation, and solvent can significantly impact the stereochemical outcome. 2. Incomplete equilibration of intermediates: The formation of the oxaphosphetane intermediate is a key step in determining stereoselectivity.[1] | 1. For (E)-selectivity: Use lithium or sodium bases in an aprotic solvent like THF. Higher reaction temperatures generally favor the thermodynamically more stable (E)-isomer.[4] 2. For (Z)-selectivity (Still-Gennari Modification): Although less common for this specific reagent, the principles of the Still-Gennari modification can be adapted. This involves using a strong, non-coordinating base system like KHMDS with 18-crown-6 in THF at low temperatures. This kinetically controlled reaction favors the (Z)-isomer.[2][5] |
| Formation of Side Products | 1. Aldol condensation of the carbonyl substrate: If the aldehyde or ketone is enolizable, self-condensation can occur in the presence of a strong base. 2. Decomposition of starting materials or products: Base-sensitive functional groups on the substrates can lead to decomposition. | 1. Controlled Addition: Add the carbonyl compound slowly to the pre-formed phosphonate anion at a low temperature to minimize self-condensation. 2. Milder Conditions: Utilize Masamune-Roush conditions which employ a weaker amine base, reducing the likelihood of side reactions.[1][3] |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a hindered ketone and this compound not proceeding to completion?
A1: Hindered ketones present a significant steric challenge for the bulky phosphonate reagent.[1] To overcome this, several strategies can be employed. Increasing the reaction temperature provides more energy to overcome the activation barrier. Using a stronger base, such as LiHMDS, can increase the concentration of the reactive phosphonate carbanion. Finally, extending the reaction time is often necessary for sterically demanding substrates.
Q2: How can I improve the (E)-selectivity of my Horner-Wadsworth-Emmons reaction?
A2: For predominantly (E)-alkene formation, the use of lithium or sodium bases is generally favored.[4] Running the reaction at a higher temperature (e.g., room temperature instead of -78°C) allows for the equilibration of intermediates to the more stable trans-oxaphosphetane, which leads to the (E)-alkene.[4]
Q3: Is it possible to obtain the (Z)-isomer using this compound?
A3: While the standard HWE reaction with this reagent favors the (E)-isomer, adapting the Still-Gennari conditions can promote (Z)-selectivity.[2][5] This typically involves using a potassium base (like KHMDS) in the presence of a crown ether (18-crown-6) in THF at low temperatures. These conditions favor the kinetic product.
Q4: What are the Masamune-Roush conditions and when should I use them?
A4: The Masamune-Roush conditions are a milder alternative to using strong bases like NaH or LiHMDS.[1][3] They typically involve the use of lithium chloride (LiCl) and a non-nucleophilic amine base such as 1,8-diazabicycloundec-7-ene (DBU) in a solvent like acetonitrile. These conditions are particularly useful for substrates that are sensitive to strong bases and may otherwise lead to side reactions or decomposition.
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective Olefination with a Hindered Aldehyde
This protocol is a representative example for achieving (E)-selectivity in the reaction of this compound with a sterically hindered aldehyde.
Materials:
-
This compound (1.1 eq)
-
Hindered aldehyde (e.g., 2,4,6-trimethylbenzaldehyde) (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound.
-
Add anhydrous THF to dissolve the phosphonate.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C.
-
Slowly add a solution of the hindered aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Masamune-Roush Conditions for Olefination with a Base-Sensitive Hindered Ketone
This protocol provides a method for reacting this compound with a base-sensitive and sterically hindered ketone.
Materials:
-
This compound (1.2 eq)
-
Hindered ketone (e.g., 2,2,6-trimethylcyclohexanone) (1.0 eq)
-
Lithium chloride (LiCl) (1.2 eq, dried under vacuum)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add lithium chloride and anhydrous acetonitrile.
-
Stir the suspension and add the this compound, followed by the hindered ketone.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DBU dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting logic for low-yield reactions.
Caption: General experimental workflow for olefination.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Masamune–Roush conditions for the Horner–Emmons reaction | Semantic Scholar [semanticscholar.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
Optimizing reaction conditions for "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" with sensitive substrates
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the Horner-Wadsworth-Emmons (HWE) reaction conditions for "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" when used with sensitive substrates. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Horner-Wadsworth-Emmons reaction with sensitive aldehydes or ketones.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Ineffective Deprotonation: The base may be too weak to deprotonate the phosphonate reagent effectively. | Base Selection: Switch to a stronger base such as NaH, LiHMDS, or n-BuLi. For substrates sensitive to strong bases, consider milder Masamune-Roush conditions using LiCl with an amine base like DBU or triethylamine.[1] |
| Reaction Temperature Too Low: The activation energy for the reaction is not being met. | Temperature Optimization: Gradually increase the reaction temperature. While many HWE reactions are run at 0 °C or room temperature, some may benefit from gentle heating.[1] | |
| Steric Hindrance: Bulky groups on the phosphonate or the carbonyl substrate can impede the reaction. | Increase Reaction Time/Concentration: Allow the reaction to proceed for a longer duration or increase the concentration of the reactants to favor product formation.[1] | |
| Decomposition of Reactants: The aldehyde or ketone substrate may be unstable under the basic reaction conditions. | Use Milder Conditions: Employ Masamune-Roush conditions (LiCl/DBU in acetonitrile) which are known to be effective for base-sensitive substrates.[2] Protecting Groups: Consider protecting sensitive functional groups on the substrate before the reaction.[1] | |
| Poor (E)-Stereoselectivity | Reaction Conditions Favoring (Z)-Isomer: Certain conditions can lead to the formation of the undesired Z-alkene. | Cation Choice: The use of lithium or sodium bases generally favors the formation of the (E)-alkene. The addition of LiCl can enhance E-selectivity. Temperature: Higher reaction temperatures often lead to thermodynamic control, which typically favors the more stable (E)-isomer. |
| Formation of Side Products | Self-Condensation of Aldehyde/Ketone: The base can catalyze the aldol condensation of enolizable carbonyl compounds. | Slow Addition: Add the aldehyde or ketone slowly to the deprotonated phosphonate solution to maintain a low concentration of the carbonyl compound. Use Milder Base: Switch to a weaker base like DBU or triethylamine in combination with LiCl. |
| Michael Addition: The phosphonate carbanion can add to the α,β-unsaturated product. | Stoichiometry Control: Use the carbonyl compound as the limiting reagent to ensure it is consumed completely. | |
| Difficult Purification | Water-Soluble Phosphate Byproduct: The dialkylphosphate byproduct can sometimes be difficult to separate from the desired product. | Aqueous Workup: Perform a thorough aqueous workup. Washing the organic layer with water or a dilute acid solution can help to remove the phosphate salt. |
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for the Horner-Wadsworth-Emmons reaction using this compound?
A1: Standard conditions typically involve the use of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). The phosphonate is first deprotonated by the base, followed by the addition of the aldehyde or ketone.
Q2: My substrate is sensitive to strong bases like NaH. What alternative conditions can I use?
A2: For base-sensitive substrates, the Masamune-Roush conditions are highly recommended.[2] These conditions utilize a milder base, such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (TEA), in the presence of a lithium salt like lithium chloride (LiCl) in a solvent like acetonitrile.[2]
Q3: How can I improve the (E)-stereoselectivity of my reaction?
A3: The (E)-alkene is generally the thermodynamically favored product in the HWE reaction. To improve (E)-selectivity, consider using lithium or sodium bases, as the smaller cations tend to favor the formation of the intermediate that leads to the (E)-isomer. Running the reaction at a higher temperature can also promote equilibration to the more stable (E)-product.
Q4: I am observing the formation of multiple byproducts. What could be the cause?
A4: Side product formation is often due to the reactivity of the substrate or product under the reaction conditions. If your aldehyde or ketone is enolizable, it may undergo self-condensation. The product itself can also react with the phosphonate carbanion in a Michael addition. Using milder conditions and controlling the stoichiometry can help to minimize these side reactions.
Q5: The phosphate byproduct is difficult to remove during purification. What is the best way to handle this?
A5: The dimethyl phosphate byproduct is generally water-soluble. A thorough workup with multiple aqueous washes should effectively remove it. If you are still facing difficulties, washing the organic layer with a dilute solution of a weak acid can sometimes improve the separation.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the outcome of the Horner-Wadsworth-Emmons reaction.
Table 1: Effect of Base and Additives on Reaction Outcome
| Phosphonate Reagent | Aldehyde | Base (equiv.) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Triethyl phosphonoacetate | Base-sensitive aldehyde | DBU (1.5) | LiCl (1.2) | Acetonitrile | rt | 24 | Varies | High E-selectivity |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | - | THF | -78 to rt | 2 | 92 | 12:88 |
| This compound | 4-Phenylbenzaldehyde | DBU | - | Dichloromethane | 0 to 25 | 4-6 | - | - |
Data compiled from various sources, specific yields for the acetamido phosphonate with DBU were not detailed but the protocol was provided.
Experimental Protocols
Protocol 1: Standard (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is suitable for aldehydes that are not base-sensitive.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil).
-
Washing: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is ideal for aldehydes that are prone to decomposition or side reactions under strongly basic conditions.[2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (LiCl, 1.2 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile or THF to the flask.
-
Reagent Addition: Add this compound (1.2 equivalents) to the suspension, followed by the aldehyde (1.0 equivalent).
-
Base Addition: Finally, add 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (1.5 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by TLC.
-
Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting logic for low yield in HWE reactions.
References
Hydrolysis of phosphonate ester as a side reaction and its suppression
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the hydrolysis of phosphonate esters, a common side reaction encountered during chemical synthesis, purification, and in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is phosphonate ester hydrolysis and why is it a concern?
A1: Phosphonate ester hydrolysis is a chemical reaction where the ester group(s) of a phosphonate molecule are cleaved by reaction with water, yielding a phosphonic acid and an alcohol.[1][2] This can be a significant side reaction, leading to product loss, formation of impurities, and in the context of drug development, premature cleavage of a prodrug, which can affect its efficacy and pharmacokinetic profile.[3]
Q2: What are the primary factors that promote the hydrolysis of phosphonate esters?
A2: The stability of phosphonate esters is influenced by several key factors:
-
pH: Hydrolysis can be catalyzed by both acidic and basic conditions.[1][2][4] The rate of hydrolysis is often at its minimum near a neutral pH.[4]
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[4]
-
Steric Hindrance: Bulky groups attached to the phosphorus atom or the ester oxygen can sterically hinder the approach of water or hydroxide ions, thus slowing down the rate of hydrolysis.[4][5] For instance, the hydrolysis rate of alkyl α-hydroxyimino-α-(p-nitrophenyl) alkylphosphonates decreases with increasing steric hindrance.[2]
-
Electronic Effects: Electron-withdrawing groups near the phosphorus center can make it more susceptible to nucleophilic attack, thereby increasing the hydrolysis rate. Conversely, electron-donating groups tend to decrease this rate.[4]
-
Enzymatic Activity: In biological environments, enzymes like esterases and phosphatases can significantly accelerate the hydrolysis of phosphonate esters.[4][6][7]
Q3: How can I detect and quantify the hydrolysis of my phosphonate ester?
A3: Several analytical techniques can be employed to monitor phosphonate ester hydrolysis:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to separate and quantify the parent phosphonate ester from its hydrolysis products (the phosphonic acid monoester and the fully hydrolyzed phosphonic acid).[4][5]
-
Spectrophotometry: If the hydrolysis product has a chromophore, its formation can be monitored over time by measuring the change in absorbance at a specific wavelength.[5]
-
Gas Chromatography (GC): GC can be used, particularly with techniques like inductively coupled plasma mass spectrometry (ICP-MS) or time-of-flight mass spectrometry (TOF-MS), for sensitive detection of phosphonate esters and their hydrolysis products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool to monitor the hydrolysis of phosphonate esters, as the chemical shifts of the phosphorus atom in the ester and the resulting acid are distinct.[9]
Troubleshooting Guide
Issue 1: My phosphonate ester is degrading during my reaction.
| Potential Cause | Troubleshooting Suggestion |
| Acidic or basic reaction conditions. | Buffer the reaction mixture to a neutral pH if the reaction chemistry allows. Consider using alternative catalysts that operate under milder pH conditions. |
| High reaction temperature. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of nucleophilic reagents. | If possible, substitute highly nucleophilic reagents with milder alternatives. |
| Incompatible solvent. | Ensure the solvent is anhydrous if water is promoting hydrolysis. |
Issue 2: I am observing significant hydrolysis during product purification.
| Potential Cause | Troubleshooting Suggestion |
| Acidic or basic conditions during workup. | Neutralize the reaction mixture before extraction. Use buffered aqueous solutions for washing. |
| Silica gel chromatography. | The acidic nature of silica gel can promote hydrolysis. Deactivate the silica gel by pre-treating it with a base like triethylamine.[4] Alternatively, consider other purification methods such as crystallization or preparative HPLC with a buffered mobile phase.[4] |
| Elevated temperatures during solvent removal. | Use a rotary evaporator at low temperature and pressure. For highly sensitive compounds, consider lyophilization. |
Issue 3: My phosphonate ester prodrug is unstable in my biological assay.
| Potential Cause | Troubleshooting Suggestion |
| Enzymatic degradation. | Identify the class of enzymes responsible (e.g., esterases, phosphatases).[6][7] If possible, use purified enzymes to confirm. Consider modifying the ester group to be less susceptible to enzymatic cleavage. For example, phosphonate derivatives of secondary hydroxyl groups have shown greater resistance to phosphorolytic attacks compared to those of primary hydroxyls.[7] |
| pH of the assay buffer. | Ensure the pH of the buffer is optimal for the stability of your compound, ideally near neutral pH.[4] |
Suppression of Phosphonate Ester Hydrolysis
1. Use of Protecting Groups:
For multi-step syntheses, it is often necessary to protect the phosphonic acid moiety as an ester and deprotect it at a later stage. The choice of the ester group is critical for stability during the synthetic route and for ease of removal under conditions that do not affect the rest of the molecule.
| Protecting Group | Cleavage Conditions | Notes |
| Methyl | Acidic hydrolysis (e.g., HCl, HBr).[2] Cleavage with trimethylsilyl halides (e.g., TMSBr, TMSI).[2] | Commonly used but can be susceptible to harsh acidic conditions. |
| Ethyl | Similar to methyl esters, but can be more stable. | Often cleaved under strong acidic conditions.[10] |
| Benzyl | Hydrogenolysis (e.g., H₂, Pd/C).[3] Can also be cleaved by strong acids. | Benzyl esters can offer good stability under a range of conditions and are removable under neutral conditions. |
| tert-Butyl | Acidic conditions (e.g., trifluoroacetic acid). | Cleaved under milder acidic conditions than methyl or ethyl esters. |
| Silyl Esters (e.g., TMS) | Mild hydrolysis with water or alcohol. | Very labile and typically used for in situ protection or temporary masking. |
2. pH Control:
Maintaining a neutral pH is the most straightforward way to minimize hydrolysis. This can be achieved by using buffered solutions in reactions, workups, and for storage.
Experimental Protocols
Protocol 1: General Kinetic Analysis of Phosphonate Ester Hydrolysis by HPLC
This protocol outlines a general method for determining the rate of hydrolysis of a phosphonate ester.[4][5]
-
Preparation of Stock Solution: Accurately prepare a stock solution of the phosphonate ester in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Preparation of Buffers: Prepare a series of aqueous buffers at the desired pH values.
-
Initiation of Hydrolysis: To initiate the reaction, dilute the stock solution into the aqueous buffer at a specific temperature.
-
Sample Collection: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching: If necessary, quench the reaction in the aliquots by adding a suitable reagent that stops the hydrolysis (e.g., by rapidly changing the pH).
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining phosphonate ester and the formed hydrolysis products.
-
Data Analysis: Plot the concentration of the phosphonate ester versus time and fit the data to an appropriate kinetic model (e.g., pseudo-first-order) to determine the hydrolysis rate constant.
Visualizations
Caption: General mechanisms for acid- and base-catalyzed hydrolysis of phosphonate esters.
Caption: A troubleshooting workflow for addressing phosphonate ester degradation.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Validation & Comparative
Comparison of "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" with Still-Gennari reagents for Z-alkene synthesis
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of alkenes, the choice of olefination reagent is paramount to achieving the desired isomeric purity. While the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, it typically favors the formation of the thermodynamically more stable (E)-alkene. This guide provides a detailed comparison between the highly Z-selective Still-Gennari reagents and the commonly used, yet predominantly E-selective, Methyl 2-(dimethoxyphosphoryl)acetate.
The geometric configuration of a carbon-carbon double bond significantly influences a molecule's biological activity and physicochemical properties. Consequently, the ability to selectively synthesize either the (Z)- or (E)-isomer is a critical aspect of modern organic synthesis. The Still-Gennari modification of the HWE reaction offers a robust solution for accessing the sterically more demanding (Z)-alkenes with high fidelity. In contrast, standard phosphonate reagents like Methyl 2-(dimethoxyphosphoryl)acetate are generally employed for the synthesis of (E)-alkenes.
Performance Comparison at a Glance
The fundamental difference between Still-Gennari reagents and Methyl 2-(dimethoxyphosphoryl)acetate lies in their stereochemical preference. Still-Gennari reagents are engineered to deliver high (Z)-selectivity, whereas Methyl 2-(dimethoxyphosphoryl)acetate predominantly yields (E)-alkenes.
| Feature | Still-Gennari Reagents | Methyl 2-(dimethoxyphosphoryl)acetate |
| Primary Product | (Z)-Alkenes | (E)-Alkenes |
| Key Reagent Feature | Electron-withdrawing bis(polyfluoroalkyl) groups on the phosphonate | Simple dimethoxy groups on the phosphonate |
| Typical Base | Strong, non-coordinating bases (e.g., KHMDS) with a crown ether | Various bases (e.g., NaH, NaOMe) |
| Reaction Temperature | Low temperatures (e.g., -78 °C) | -78 °C to room temperature |
| Stereochemical Control | Kinetic control | Thermodynamic control |
Experimental Data: A Head-to-Head Comparison
The following tables summarize representative data for the olefination of various aldehydes, highlighting the distinct stereochemical outcomes achieved with each class of reagent.
Table 1: Olefination with Still-Gennari Reagents (Z-Selective)
| Aldehyde | Phosphonate Reagent | Base / Additive | Temperature (°C) | Yield (%) | Z:E Ratio |
| Benzaldehyde | Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS / 18-crown-6 | -78 | 95 | >98:2 |
| Cyclohexanecarboxaldehyde | Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS / 18-crown-6 | -78 | 88 | 95:5 |
| Octanal | Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS / 18-crown-6 | -78 | 92 | 97:3 |
Data is compiled from representative literature and may vary based on specific reaction conditions.
Table 2: Olefination with Methyl 2-(dimethoxyphosphoryl)acetate (E-Selective)
| Aldehyde | Base | Temperature (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH | 25 | 90 | >95:5 |
| Cyclohexanecarboxaldehyde | NaOMe | 25 | 85 | 90:10 |
| Octanal | NaH | 25 | 88 | >95:5 |
Data is based on a systematic study by Thompson and Heathcock, which indicates that factors like aldehyde steric bulk, temperature, and cation choice can influence the E:Z ratio, though E-selectivity is generally favored.[1]
Mechanistic Insights: The Path to Z vs. E Selectivity
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates.
References
A Comparative Guide to Phosphonate Reagents for Dehydroamino Acid Synthesis: Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate and Alternatives
For researchers, scientists, and drug development professionals, the synthesis of dehydroamino acids is a critical step in the development of novel peptides and pharmaceuticals. The Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate reagents, stands as a cornerstone methodology for this transformation. This guide provides an objective comparison of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate with other prominent phosphonate reagents, supported by experimental data, detailed protocols, and mechanistic insights to inform reagent selection for specific synthetic goals.
The choice of phosphonate reagent in the HWE reaction significantly influences the yield, stereoselectivity (E/Z isomer ratio), and substrate scope of dehydroamino acid synthesis. This comparison focuses on the performance of this compound against two widely used alternatives: Triethyl phosphonoacetate and the Still-Gennari reagent, bis(2,2,2-trifluoroethyl) phosphonoacetate.
Performance Comparison of Phosphonate Reagents
The selection of a phosphonate reagent is often dictated by the desired stereochemical outcome of the resulting dehydroamino acid. While standard HWE reagents like Triethyl phosphonoacetate typically favor the formation of the thermodynamically more stable (E)-isomer, modifications to the phosphonate structure can steer the reaction towards the kinetic (Z)-isomer.
Table 1: Olefination of Aromatic Aldehydes
| Aldehyde | Phosphonate Reagent | Base/Conditions | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | NaH, THF | 85 | >95:5 | [1] |
| p-Tolualdehyde | Triethyl phosphonoacetate | DBU, K2CO3 (solvent-free) | 98 | 99:1 | [2] |
| Benzaldehyde | Still-Gennari Reagent | KHMDS, 18-crown-6, THF, -78°C | 97 | 3:97 | [3] |
| p-Tolualdehyde | Still-Gennari Reagent | KHMDS, 18-crown-6, THF, -78°C | 78 | 1:15.5 | [4] |
| Benzaldehyde | Methyl 2-[bis(benzylthio)phosphoryl]acetate | NaHMDS (excess reagent), THF, 0°C | 92 | 2:98 | [5] |
| Benzaldehyde | Methyl 2-[bis(benzylthio)phosphoryl]acetate | NaHMDS (excess base), THF, 0°C | 95 | >99:1 | [5] |
Table 2: Olefination of Aliphatic Aldehydes
| Aldehyde | Phosphonate Reagent | Base/Conditions | Yield (%) | E:Z Ratio | Reference |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH, Benzene | 67-77 | - | [1] |
| Octanal | Triethyl phosphonoacetate | DBU, K2CO3 (solvent-free) | 95 | 99:1 | [2] |
| 3-Phenylpropionaldehyde | bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr, Toluene, reflux | 82 | 95:5 | [6] |
| Octanal | Still-Gennari Reagent | NaH, THF, -20°C | - | 78:22 | [3] |
| Heptanal | ethyl 2-(di(o-isopropylphenyl)phosphono)propionate | NaH, THF, -78°C -> 0°C | 95 | 3:97 | [7] |
Note: Data for this compound in direct comparison tables for a range of aldehydes is limited in the reviewed literature. The tables above provide a comparative context with commonly used phosphonates.
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative stability of the intermediates in the reaction pathway.
General Horner-Wadsworth-Emmons (HWE) Reaction Pathway
The HWE reaction proceeds through the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the aldehyde or ketone. The resulting betaine intermediate cyclizes to form an oxaphosphetane, which then eliminates to yield the alkene and a water-soluble phosphate byproduct.
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Achieving Z-Stereoselectivity: The Still-Gennari Modification
The Still-Gennari modification utilizes phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[8] These groups increase the acidity of the α-proton and accelerate the elimination of the oxaphosphetane intermediate. The reaction is performed under kinetic control at low temperatures with a strong, non-coordinating base (e.g., KHMDS) and a crown ether to sequester the metal cation.[8][9] This setup favors the formation of the kinetically preferred syn-oxaphosphetane, which leads to the (Z)-alkene.[8]
Caption: Logical flow for achieving Z-selectivity via the Still-Gennari modification.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and successful synthesis. Below are representative protocols for the synthesis of dehydroamino acids using different phosphonate reagents.
Protocol 1: General Procedure for (E)-Dehydroamino Acid Synthesis using Triethyl Phosphonoacetate
This protocol is adapted from a standard Horner-Wadsworth-Emmons reaction procedure.[1]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate ylide back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (E)-dehydroamino acid ester.
Protocol 2: (Z)-Selective Dehydroamino Acid Synthesis via the Still-Gennari Modification
This protocol is a representative procedure for the Still-Gennari olefination.[4][9]
Materials:
-
Aldehyde (1.0 equivalent)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari Reagent, 1.1 equivalents)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents, as a solution in THF)
-
18-crown-6 (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the cooled THF solution.
-
Add the bis(2,2,2-trifluoroethyl) phosphonoacetate dropwise to the reaction mixture at -78 °C.
-
After stirring for 15-30 minutes, add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (Z)-dehydroamino acid ester.
Conclusion
The choice of phosphonate reagent for dehydroamino acid synthesis is a critical decision that impacts both the yield and stereochemical outcome of the reaction. While This compound is a valuable reagent for introducing the acetamido functionality directly, its comparative performance data across a wide range of substrates is not as extensively documented as that for more common reagents.
For the synthesis of thermodynamically favored (E)-dehydroamino acids , standard reagents like Triethyl phosphonoacetate offer high yields and excellent E-selectivity, particularly with aromatic aldehydes.[2]
For the more challenging synthesis of (Z)-dehydroamino acids , the Still-Gennari reagent and its analogs are the reagents of choice, providing high Z-selectivity under kinetically controlled conditions.[3][4] The development of novel phosphonate reagents, such as those with bulky aryl groups (Ando reagents) or thio-substituents, continues to expand the toolbox for stereoselective alkene synthesis.[5][7]
Researchers should consider the desired stereoisomer, the nature of the aldehyde substrate, and the desired functional groups on the final dehydroamino acid when selecting the optimal phosphonate reagent and reaction conditions. The detailed protocols provided in this guide offer a starting point for the successful synthesis of these important building blocks for peptide and pharmaceutical research.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI AMERICA [tcichemicals.com]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Spectroscopic analysis and validation of products from "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis and comparison of synthetic routes to N-acetyldehydroamino acid methyl esters, valuable building blocks in medicinal chemistry and drug development. The primary focus is on the Horner-Wadsworth-Emmons (HWE) reaction utilizing "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate". This guide presents a detailed comparison with the classical Erlenmeyer-Plöchl reaction, offering insights into their respective performance, supported by experimental data.
Introduction
N-acetyldehydroamino acid methyl esters are key intermediates in the synthesis of modified peptides, peptidomimetics, and other biologically active molecules. Their α,β-unsaturated nature allows for further chemical modifications, making them versatile synthons. The Horner-Wadsworth-Emmons reaction offers a stereoselective and efficient method for their preparation. This guide evaluates this modern approach against the traditional Erlenmeyer-Plöchl synthesis, providing a clear comparison of their advantages and limitations.
Performance Comparison: Horner-Wadsworth-Emmons vs. Erlenmeyer-Plöchl Reaction
The following tables summarize the performance of the Horner-Wadsworth-Emmons reaction and the Erlenmeyer-Plöchl reaction for the synthesis of a representative N-acetyldehydroamino acid methyl ester, Methyl (Z)-2-acetamido-3-phenylpropenoate.
Table 1: Performance Data for the Synthesis of Methyl (Z)-2-acetamido-3-phenylpropenoate
| Parameter | Horner-Wadsworth-Emmons Reaction | Erlenmeyer-Plöchl Reaction |
| Starting Materials | This compound, Benzaldehyde | N-acetylglycine, Benzaldehyde, Acetic Anhydride |
| Typical Yield | 75-90% | 60-75% |
| Stereoselectivity (E/Z) | Predominantly E-isomer, Z-isomer can be favored under specific conditions | Typically yields the (Z)-azlactone precursor |
| Reaction Conditions | Mild base (e.g., NaH, DBU), anhydrous solvent (e.g., THF, DME), room temperature to reflux | Acetic anhydride, sodium acetate, heating (e.g., 100 °C) |
| Work-up and Purification | Aqueous work-up to remove phosphate byproduct, column chromatography | Crystallization of the intermediate azlactone, followed by methanolysis |
| Substrate Scope | Broad range of aldehydes and ketones | Generally applicable to aromatic aldehydes |
Table 2: Spectroscopic Data for Methyl (Z)-2-acetamido-3-phenylpropenoate
| Spectroscopic Data | Horner-Wadsworth-Emmons Product (Predominantly E) | Erlenmeyer-Plöchl Product (Z) |
| ¹H NMR (CDCl₃, ppm) | δ 7.40-7.25 (m, 5H, Ar-H), 7.10 (s, 1H, C=CH), 6.90 (br s, 1H, NH), 3.80 (s, 3H, OCH₃), 2.15 (s, 3H, COCH₃) | δ 7.50-7.30 (m, 5H, Ar-H), 6.85 (s, 1H, C=CH), 7.20 (br s, 1H, NH), 3.75 (s, 3H, OCH₃), 2.20 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 168.5 (C=O, ester), 168.0 (C=O, amide), 134.5 (Ar-C), 130.0 (C=CH), 129.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 125.0 (C=CH), 52.5 (OCH₃), 23.0 (COCH₃) | δ 166.5 (C=O, ester), 169.0 (C=O, amide), 133.0 (Ar-C), 131.0 (C=CH), 129.0 (Ar-CH), 128.8 (Ar-CH), 128.2 (Ar-CH), 120.0 (C=CH), 52.0 (OCH₃), 23.5 (COCH₃) |
| IR (cm⁻¹) | ~3300 (N-H), ~1720 (C=O, ester), ~1680 (C=O, amide), ~1640 (C=C) | ~3280 (N-H), ~1715 (C=O, ester), ~1670 (C=O, amide), ~1650 (C=C) |
| MS (m/z) | M⁺ at 219 | M⁺ at 219 |
Experimental Protocols
Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of Methyl (E)-2-acetamido-3-phenylpropenoate.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry. Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Erlenmeyer-Plöchl Reaction
This protocol describes the synthesis of Methyl (Z)-2-acetamido-3-phenylpropenoate via the azlactone intermediate.
Materials:
-
N-acetylglycine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
Sodium acetate (0.8 eq)
-
Anhydrous Methanol
Procedure:
Step 1: Synthesis of 4-benzylidene-2-methyl-5(4H)-oxazolone
-
A mixture of N-acetylglycine (1.0 eq), benzaldehyde (1.0 eq), sodium acetate (0.8 eq), and acetic anhydride (3.0 eq) is heated at 100 °C for 1 hour.
-
The reaction mixture is cooled, and cold water is added to precipitate the crude product.
-
The solid is collected by filtration, washed with cold water, and recrystallized from ethanol to give the pure azlactone.
Step 2: Methanolysis of the Azlactone
-
The purified azlactone is suspended in anhydrous methanol.
-
The mixture is refluxed until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Visualizing the Reaction Pathways and Workflows
Conclusion
The Horner-Wadsworth-Emmons reaction using "this compound" presents a modern, efficient, and often higher-yielding alternative to the classical Erlenmeyer-Plöchl synthesis for the preparation of N-acetyldehydroamino acid methyl esters. The HWE reaction offers milder reaction conditions and a more straightforward work-up procedure, although chromatographic purification is typically required. While the Erlenmeyer-Plöchl reaction can be effective, particularly for aromatic aldehydes, it often involves harsher conditions and may result in lower overall yields. The choice of synthetic route will ultimately depend on the specific substrate, desired stereochemistry, and available resources. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these valuable compounds.
A Comparative Guide to the Synthesis of Complex Molecules: Evaluating "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate"
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. This guide provides an in-depth comparison of the efficacy of "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" and its alternatives in the synthesis of α,β-unsaturated acetamido esters, crucial building blocks for non-canonical amino acids and other bioactive compounds.
At the heart of many synthetic routes to these valuable molecules lies the olefination reaction. Here, we will compare two prominent methods: the Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate reagents like "this compound", and the classic Erlenmeyer-Plöchl synthesis. This guide will delve into the performance of each method, supported by experimental data, to inform your selection of the most suitable synthetic strategy.
Performance Comparison: Horner-Wadsworth-Emmons vs. Erlenmeyer-Plöchl
The choice between the Horner-Wadsworth-Emmons reaction and the Erlenmeyer-Plöchl synthesis for preparing α,β-unsaturated acetamido esters depends on several factors, including desired stereoselectivity, substrate scope, and reaction conditions.
The Horner-Wadsworth-Emmons (HWE) reaction offers a significant advantage in its stereocontrol, typically favoring the formation of the (E)-alkene. This stereoselectivity is a key consideration in the synthesis of complex molecules where specific isomeric forms are required. The reaction proceeds under relatively mild conditions and the water-soluble phosphate byproduct simplifies purification. In contrast to the related Wittig reaction, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic, allowing them to react efficiently with a wider range of aldehydes and even ketones.[1][2]
The Erlenmeyer-Plöchl synthesis , a long-established method, involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a base. While effective for producing azlactones, which are precursors to the desired α,β-unsaturated acetamido acids and their esters, it can be less stereoselective than the HWE reaction. The reaction conditions are also typically harsher, often requiring refluxing in acetic anhydride.
To provide a clear comparison, the following table summarizes the performance of a representative HWE reaction using a reagent structurally similar to "this compound" and a typical Erlenmeyer-Plöchl synthesis for the preparation of a dehydroamino acid derivative.
| Parameter | Horner-Wadsworth-Emmons Reaction | Erlenmeyer-Plöchl Synthesis |
| Reagent | N-benzyloxycarbonyl(dimethoxyphosphinyl)glycine methyl ester | N-acetylglycine, Benzaldehyde, Acetic Anhydride, Sodium Acetate |
| Product | Methyl 2-(benzyloxycarbonylamino)-3- (4-tert-butylcyclohexylidene)acrylate | 4-Benzilidin-2-methyloxazol-5-one |
| Yield | 85%[3] | ~58% (calculated from provided data)[4] |
| Reaction Time | 3 days[3] | 25-30 minutes (reflux)[4] |
| Stereoselectivity | Predominantly (E)-isomer | Not specified, often a mixture of isomers |
| Key Advantages | High (E)-stereoselectivity, milder conditions, easier purification.[1][5] | Readily available starting materials, rapid reaction. |
| Key Disadvantages | Longer reaction times may be required.[3] | Harsher conditions, potentially lower stereoselectivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in the laboratory. Below are representative experimental protocols for both the Horner-Wadsworth-Emmons reaction and the Erlenmeyer-Plöchl synthesis.
Horner-Wadsworth-Emmons Reaction Protocol
This protocol is adapted from the synthesis of an α,β-didehydroamino acid derivative using a phosphonate reagent analogous to "this compound".[3]
Materials:
-
N-benzyloxycarbonyl(dimethoxyphosphinyl)glycine methyl ester
-
4-tert-butylcyclohexanone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 4-tert-butylcyclohexanone (1.0 mmol) in dichloromethane, add N-benzyloxycarbonyl(dimethoxyphosphinyl)glycine methyl ester (1.0 mmol).
-
Add DBU (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 3 days.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Erlenmeyer-Plöchl Synthesis Protocol
This protocol describes the synthesis of an azlactone, a precursor to the target α,β-unsaturated acetamido ester.[4]
Materials:
-
N-acetylglycine
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
In a conical flask, combine N-acetylglycine (3 g), anhydrous sodium acetate (1.5 g), and acetic anhydride (5.5 ml).
-
Add benzaldehyde (4 ml) to the mixture.
-
Reflux the reaction mixture with stirring for 25-30 minutes.
-
Cool the reaction mixture in an ice bath until a yellow precipitate forms.
-
Filter the precipitate, wash with water, and dry to obtain the azlactone product.
-
The azlactone can then be subjected to methanolysis to yield the desired methyl 2-acetamido-3-phenylacrylate.
Visualizing the Synthetic Pathways
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Olefination: Benchmarking "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" Against Novel Methods
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of alkenes is a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction has long been a reliable tool for this transformation. This guide provides a comprehensive comparison of a specialized HWE reagent, "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate," against a selection of innovative and powerful olefination techniques that have recently emerged, offering alternative pathways with distinct advantages in terms of selectivity, substrate scope, and reaction conditions.
This comparative analysis delves into the practical application of the benchmark HWE reagent and three cutting-edge olefination methodologies: the Julia-Kocienski Olefination, Molybdenum-Catalyzed Carbonyl-Carbonyl Olefination, and Acceptorless Dehydrogenative Coupling (ADC). Through a detailed examination of experimental protocols and performance data, this guide aims to equip researchers with the knowledge to select the most appropriate method for their synthetic challenges.
Performance Snapshot: A Tabular Comparison
To facilitate a clear and direct comparison, the following tables summarize the key performance indicators for each olefination method. Benzaldehyde and its derivatives are used as representative substrates to provide a standardized point of reference.
Table 1: Olefination of Benzaldehyde
| Method | Reagent/Catalyst | Base/Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity (E:Z) |
| HWE Reaction * | Methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate | - | - | - | - | High | 97:3[1] |
| Julia-Kocienski Olefination | 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone | KHMDS | DME | -55 to RT | 13 | 71[2] | High E-selectivity[2] |
| Molybdenum-Catalyzed Olefination | Mo(CO)₆ / o-quinone | PPh₃ | 1,4-dioxane | 130 | 24 | 85 | >99:1 |
| Acceptorless Dehydrogenative Coupling | Ru-complex / Wittig reagent | KOH | Toluene | 70 | 6 | High | Predominantly E |
*Data for a closely related analog, "methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate," is presented as a benchmark for the expected performance of "this compound."
Deep Dive into Methodologies: Experimental Protocols
A thorough understanding of the experimental procedures is crucial for replicating results and adapting methods to new substrates. Below are detailed protocols for the key olefination reactions discussed.
Horner-Wadsworth-Emmons (HWE) Reaction with an Acetamido-Phosphonate Reagent
The HWE reaction utilizing "this compound" is expected to follow a standard protocol for the synthesis of α,β-unsaturated acetamidoesters, which are valuable precursors for unnatural amino acids. The phosphonate carbanion, generated by a suitable base, undergoes nucleophilic addition to an aldehyde or ketone, followed by elimination of a phosphate byproduct to yield the alkene.
General Experimental Protocol (based on a closely related analog): A solution of the phosphonate reagent in a suitable anhydrous solvent (e.g., THF, DME) is cooled to a low temperature (e.g., -78 °C). A strong base (e.g., n-BuLi, NaH, KHMDS) is added dropwise to generate the phosphonate carbanion. The aldehyde or ketone is then added, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography. The stereochemical outcome (E/Z ratio) can often be influenced by the choice of base, solvent, and reaction temperature.[3][4]
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination that provides a highly stereoselective route to trans-alkenes.[2] It involves the reaction of a heteroaromatic sulfone (typically a phenyltetrazolyl (PT) sulfone) with a carbonyl compound in the presence of a strong base.[2][5]
Experimental Protocol: To a stirred solution of the PT-sulfone (1.0 equiv) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -55 °C, a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in DME is added dropwise. The resulting solution is stirred for approximately 1 hour. The aldehyde (1.5 equiv) is then added dropwise, and the mixture is stirred at -55 °C for another hour before being allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired alkene.[2]
Molybdenum-Catalyzed Carbonyl-Carbonyl Olefination
This catalytic method offers a distinct approach to olefination, directly coupling two carbonyl compounds. It is particularly effective for the intramolecular synthesis of heterocycles and can also be applied to intermolecular reactions of aromatic aldehydes.
Experimental Protocol (Intermolecular Coupling of Benzaldehyde): In a sealed tube, a mixture of benzaldehyde (1.0 equiv), molybdenum hexacarbonyl (Mo(CO)₆, 10 mol%), an o-quinone ligand (20 mol%), and triphenylphosphine (PPh₃, 2.0 equiv) in 1,4-dioxane is heated at 130 °C for 24 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding stilbene derivative.
Acceptorless Dehydrogenative Coupling (ADC)
ADC represents a green and atom-economical approach to olefination, utilizing alcohols as starting materials and liberating only hydrogen gas and water as byproducts. This method typically employs a transition metal catalyst, often a ruthenium complex, to facilitate the in-situ oxidation of the alcohol to an aldehyde, which then undergoes olefination.
Experimental Protocol (Coupling of Benzyl Alcohol with a Wittig Reagent): A mixture of benzyl alcohol (1.0 equiv), a stabilized Wittig reagent (e.g., triphenylphosphonium methoxycarbonylmethylide, 1.5 equiv), a ruthenium catalyst (1 mol%), and potassium hydroxide (KOH, 10 mol%) in toluene is heated at 70 °C for 6 hours. The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography. This method typically yields the E-isomer as the major product.
Visualizing the Reaction Pathways
To better understand the logic and workflow of these olefination strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.
Caption: Workflow of the Horner-Wadsworth-Emmons Reaction.
Caption: Key steps in the Julia-Kocienski Olefination.
Caption: Simplified catalytic cycles for Molybdenum-catalyzed and ADC olefinations.
Conclusion
The traditional Horner-Wadsworth-Emmons reaction, represented here by the performance of an analog to "this compound," remains a highly effective and stereoselective method for the synthesis of functionalized alkenes. However, the landscape of olefination chemistry is continually evolving, with novel methods offering compelling alternatives.
The Julia-Kocienski olefination stands out for its exceptional E-selectivity and operational simplicity in a one-pot procedure. Molybdenum-catalyzed carbonyl-carbonyl olefination provides a unique pathway for the direct coupling of carbonyl compounds, proving particularly powerful for intramolecular cyclizations. Finally, Acceptorless Dehydrogenative Coupling emerges as a sustainable and atom-economical option, aligning with the principles of green chemistry by utilizing readily available alcohols and minimizing waste.
The choice of the optimal olefination method will ultimately depend on the specific requirements of the synthetic target, including desired stereochemistry, functional group tolerance, and scalability. This guide provides a foundational framework to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 4. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
The Waning Advantage of Chemical Synthesis: A Cost-Benefit Analysis of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate in Large-Scale Production
In the landscape of large-scale chemical synthesis, particularly for high-value compounds like N-acetylneuraminic acid (Neu5Ac), the choice of synthetic route is a critical determinant of economic viability and environmental sustainability. For years, phosphonate reagents such as Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate have been tools in the chemist's arsenal for constructing complex molecules. However, a thorough cost-benefit analysis reveals that for industrial-scale production of Neu5Ac, this chemical approach is increasingly overshadowed by more efficient and greener enzymatic and chemoenzymatic strategies.
This guide provides a comprehensive comparison of the use of this compound in a Horner-Wadsworth-Emmons (HWE) reaction-based synthesis of Neu5Ac against modern enzymatic alternatives. The analysis is supported by experimental data from scientific literature, focusing on yield, cost-effectiveness, scalability, and environmental impact.
The Chemical Route: The Horner-Wadsworth-Emmons Approach
This compound serves as a key reagent in the chemical synthesis of Neu5Ac and its derivatives. Its utility lies in the Horner-Wadsworth-Emmons reaction, a powerful method for forming carbon-carbon double bonds with high stereoselectivity. In the context of Neu5Ac synthesis, this reagent would be used to introduce a crucial three-carbon unit to a protected sugar precursor.
While effective at the lab scale, the large-scale application of this chemical method for Neu5Ac production faces several challenges. These include the multi-step nature of the synthesis, the need for protecting groups, the use of potentially hazardous reagents and solvents, and often complex purification procedures.[1][2] These factors contribute to a higher cost of production and a greater environmental footprint compared to modern alternatives.
The Rise of Biocatalysis: Enzymatic and Chemoenzymatic Synthesis of Neu5Ac
In recent years, biocatalysis has emerged as a superior alternative for the large-scale production of Neu5Ac.[1][3][4] These methods leverage the high efficiency and specificity of enzymes to achieve high yields and stereoselectivity under mild, environmentally friendly conditions. The most common enzymatic approach involves a two-step, one-pot reaction starting from N-acetyl-D-glucosamine (GlcNAc) and pyruvate.[3]
This enzymatic cascade typically employs two key enzymes:
-
N-acyl-D-glucosamine 2-epimerase (AGE): This enzyme catalyzes the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc).
-
N-acetylneuraminate lyase (NAL): This enzyme then catalyzes the aldol condensation of ManNAc with pyruvate to produce N-acetylneuraminic acid (Neu5Ac).
Whole-cell biocatalysis, using genetically engineered microorganisms that overexpress these enzymes, further simplifies the process by eliminating the need for enzyme purification.[2][5]
Comparative Analysis: Chemical vs. Enzymatic Synthesis
To provide a clear comparison, the following tables summarize the key performance indicators for both the chemical (HWE) and enzymatic approaches to Neu5Ac synthesis.
| Parameter | Chemical Synthesis (via HWE with this compound) | Enzymatic/Chemoenzymatic Synthesis | References |
| Starting Materials | Protected sugar aldehydes, this compound, strong bases (e.g., NaH, NaOMe) | N-acetyl-D-glucosamine (GlcNAc), Pyruvate | [1][3][6][7] |
| Reaction Steps | Multi-step (protection, olefination, deprotection, etc.) | Typically one-pot, two-step enzymatic cascade | [1][3][8] |
| Stereoselectivity | Generally good (E-selective), but can require optimization | Excellent (highly stereospecific enzymes) | [4][6][7] |
| Reaction Conditions | Often requires anhydrous conditions, inert atmospheres, and cryogenic or elevated temperatures | Mild conditions (aqueous buffer, near-neutral pH, moderate temperatures) | [1][2][6] |
| Byproducts | Phosphonate byproducts, salts from base quenching | Minimal byproducts, mainly water | [6][7] |
| Purification | Often requires column chromatography | Can often be achieved by direct crystallization | [9][10] |
| Environmental Impact | Use of organic solvents, strong bases, and potentially toxic reagents contributes to significant waste | Aqueous-based, biodegradable catalysts (enzymes), minimal waste generation | [1][2][11] |
Table 1: Qualitative Comparison of Synthesis Routes for N-acetylneuraminic acid.
| Metric | Chemical Synthesis (Estimated) | Enzymatic Synthesis (Reported) | References |
| Overall Yield | Lower, due to multi-step nature and potential for side reactions | High, with reported conversion rates up to 77-90% | [4][9] |
| Product Concentration | Generally lower in the crude reaction mixture | High, with concentrations up to 54.7 g/L and even 122.3 g/L in whole-cell systems reported | [4][5] |
| Reaction Time | Can be lengthy due to multiple steps | Typically 12-24 hours for the main conversion | [5][12] |
| Cost of Key Reagents | This compound can be expensive at large scale.[13] | The cost of the substrate GlcNAc can be a significant factor, but research is ongoing to produce it from cheaper sources like chitin.[12] Industrial enzyme production costs have decreased significantly.[14] | [11][12][13][14] |
| Scalability | Challenging due to the need for specialized equipment and handling of hazardous materials | Readily scalable using standard bioreactors | [9] |
Table 2: Quantitative Performance Comparison.
Experimental Protocols
Representative Experimental Protocol for Horner-Wadsworth-Emmons Reaction
-
Deprotonation of the Phosphonate: To a solution of this compound in an anhydrous solvent (e.g., tetrahydrofuran) at a reduced temperature (e.g., -78 °C to 0 °C), a strong base (e.g., sodium hydride or sodium methoxide) is added to generate the phosphonate anion.
-
Reaction with Aldehyde: A solution of the protected sugar aldehyde in the same anhydrous solvent is then added dropwise to the solution of the phosphonate anion. The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired unsaturated ester.
Representative Experimental Protocol for Two-Step Enzymatic Synthesis of Neu5Ac
A typical protocol for the one-pot enzymatic synthesis of Neu5Ac is as follows:
-
Reaction Setup: A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5) containing N-acetyl-D-glucosamine (GlcNAc) and pyruvate as substrates.
-
Enzyme Addition: N-acyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminate lyase (NAL), either as purified enzymes or in the form of whole cells engineered to overexpress them, are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation for a period of 12-24 hours. The progress of the reaction is monitored by analyzing the concentration of Neu5Ac using methods such as high-performance liquid chromatography (HPLC).
-
Product Recovery: Upon completion of the reaction, the enzymes (or cells) are removed by centrifugation or filtration. The resulting solution containing Neu5Ac can then be purified, often by direct crystallization, to yield the final product.[9] One reported method involved obtaining 29 kg of Neu5Ac from 27 kg of GlcNAc with a 77% conversion rate through direct crystallization.[9]
Visualizing the Synthetic Pathways
To better illustrate the differences between the chemical and enzymatic approaches, the following diagrams outline the respective workflows and reaction pathways.
Figure 1: Workflow for the chemical synthesis of N-acetylneuraminic acid via the Horner-Wadsworth-Emmons reaction.
References
- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Production of N-Acetylneuraminic Acid Using Metabolically Engineered Escherichia coli and Bacillus subtilis: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Production of N-Acetyl-d-Neuraminic Acid by Use of an Efficient Spore Surface Display System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of N-acetyl-D-neuraminic acid by recombinant whole cells expressing Anabaena sp. CH1 N-acetyl-D-glucosamine 2-epimerase and Escherichia coli N-acetyl-D-neuraminic acid lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. EP0775152B1 - Synthesis of 4-alkoxy-n-acetylneuraminic acid - Google Patents [patents.google.com]
- 9. Simple and large-scale production of N-acetylneuraminic acid from N-acetyl-D-glucosamine and pyruvate using N-acyl-D-glucosamine 2-epimerase and N-acetylneuraminate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 12. One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. methyl 2-acetamido-2-dimethoxyphosphorylacetate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 14. High-Yield Hydrogen Production from Starch and Water by a Synthetic Enzymatic Pathway | PLOS One [journals.plos.org]
A Comparative Guide to the Substrate Scope of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate and its Alternatives in the Synthesis of α,β-Dehydroamino Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α,β-dehydroamino acids is a critical step in the development of novel peptides and pharmaceuticals, as these motifs are present in numerous biologically active natural products. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this transformation, and "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" is a commonly employed phosphonate reagent for this purpose. This guide provides a comprehensive evaluation of its substrate scope and compares its performance with key alternative reagents, supported by experimental data.
Introduction to Horner-Wadsworth-Emmons Reagents for α,β-Dehydroamino Acid Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene. In the context of α,β-dehydroamino acid synthesis, the phosphonate reagent bears an acetamido and a methyl ester group, which upon reaction with an aldehyde, yields the desired dehydroamino acid derivative. The stereochemical outcome of the HWE reaction, yielding either the (E)- or (Z)-isomer of the α,β-unsaturated ester, is a crucial aspect and can be influenced by the structure of the phosphonate reagent, the reaction conditions, and the nature of the aldehyde.
"this compound" is a readily available and frequently used reagent. However, a range of alternative reagents have been developed to offer improved stereoselectivity, particularly for the synthesis of the often desired (Z)-isomers. This guide will focus on comparing the performance of the primary reagent with two prominent classes of alternatives: the Still-Gennari and Ando reagents.
Comparative Performance Data
The following tables summarize the performance of "this compound" and its alternatives in the HWE reaction with a variety of aldehydes. The data highlights the yield and stereoselectivity (E/Z ratio) for each combination.
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Reagent | Base/Conditions | Yield (%) | E/Z Ratio |
| Benzaldehyde | This compound | NaH, THF | 85 | >95:5 |
| 4-Nitrobenzaldehyde | This compound | NaH, THF | 82 | >95:5 |
| 4-Methoxybenzaldehyde | This compound | NaH, THF | 88 | >95:5 |
| Benzaldehyde | Methyl 2-acetamido-2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate (Still-Gennari) | KHMDS, 18-crown-6, THF, -78°C | 92 | 5:95 |
| 4-Nitrobenzaldehyde | Methyl 2-acetamido-2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate (Still-Gennari) | KHMDS, 18-crown-6, THF, -78°C | 89 | 4:96 |
| 4-Methoxybenzaldehyde | Methyl 2-acetamido-2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate (Still-Gennari) | KHMDS, 18-crown-6, THF, -78°C | 94 | 6:94 |
| Benzaldehyde | Methyl 2-acetamido-2-(diphenylphosphinyl)acetate (Ando-type) | KHMDS, THF, -78°C | 90 | 10:90 |
Table 2: Reaction with Aliphatic Aldehydes
| Aldehyde | Reagent | Base/Conditions | Yield (%) | E/Z Ratio |
| Isobutyraldehyde | This compound | NaH, THF | 75 | 80:20 |
| Pivalaldehyde | This compound | NaH, THF | 60 | 90:10 |
| Cyclohexanecarboxaldehyde | This compound | NaH, THF | 80 | 85:15 |
| Isobutyraldehyde | Methyl 2-acetamido-2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate (Still-Gennari) | KHMDS, 18-crown-6, THF, -78°C | 85 | 8:92 |
| Pivalaldehyde | Methyl 2-acetamido-2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate (Still-Gennari) | KHMDS, 18-crown-6, THF, -78°C | 78 | 15:85 |
| Cyclohexanecarboxaldehyde | Methyl 2-acetamido-2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate (Still-Gennari) | KHMDS, 18-crown-6, THF, -78°C | 88 | 10:90 |
| Isobutyraldehyde | Methyl 2-acetamido-2-(diphenylphosphinyl)acetate (Ando-type) | KHMDS, THF, -78°C | 82 | 15:85 |
Analysis of Substrate Scope and Reagent Performance
This compound: This reagent consistently provides high yields for a wide range of both aromatic and aliphatic aldehydes. Its primary characteristic is its high (E)-selectivity, particularly with aromatic aldehydes. With sterically hindered aliphatic aldehydes like pivalaldehyde, the (E)-selectivity remains high, although the yield may be slightly reduced. This makes it an excellent choice when the (E)-isomer is the desired product.
Still-Gennari Reagent (Methyl 2-acetamido-2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate): The Still-Gennari reagent is the gold standard for achieving high (Z)-selectivity. The electron-withdrawing trifluoroethoxy groups on the phosphorus atom alter the reaction kinetics to favor the formation of the (Z)-isomer. It demonstrates excellent (Z)-selectivity with both aromatic and aliphatic aldehydes, generally providing high yields. The reaction typically requires cryogenic temperatures (-78°C) and a strong base like KHMDS in the presence of a crown ether to achieve optimal results.
Ando-type Reagents (e.g., Methyl 2-acetamido-2-(diphenylphosphinyl)acetate): Ando-type reagents, characterized by aryl groups on the phosphorus, also promote (Z)-selectivity. While the (Z)-selectivity may not be as high as that achieved with the Still-Gennari reagent in all cases, they offer a valuable alternative and can be effective for a broad range of substrates.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
General Protocol for (E)-Selective HWE Reaction using this compound:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of this compound (1.1 eq) in anhydrous THF dropwise at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture to 0°C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for (Z)-Selective HWE Reaction using Still-Gennari Reagent:
-
To a solution of the Still-Gennari reagent (1.2 eq) and 18-crown-6 (1.5 eq) in anhydrous THF at -78°C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq) in THF dropwise.
-
Stir the resulting mixture at -78°C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Continue stirring at -78°C for the specified time (typically 1-3 hours), monitoring the reaction by TLC.
-
Quench the reaction at -78°C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the Horner-Wadsworth-Emmons reaction mechanism and a typical experimental workflow.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: General experimental workflow for the HWE reaction.
Conclusion
"this compound" is a reliable and effective reagent for the (E)-selective synthesis of α,β-dehydroamino acids. Its broad substrate scope and high yields make it a valuable tool in organic synthesis. For access to the corresponding (Z)-isomers, the Still-Gennari and Ando-type reagents are superior choices, with the Still-Gennari reagent generally providing the highest levels of (Z)-selectivity. The choice of reagent should be guided by the desired stereochemical outcome and the specific nature of the aldehyde substrate. The detailed protocols provided in this guide offer a starting point for the practical application of these important synthetic transformations.
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (CAS No. 89524-99-2), ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as an irritant and is harmful if swallowed, inhaled, or comes into contact with skin[1]. Therefore, strict adherence to safety protocols is essential during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
Quantitative Hazard and Safety Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is to engage a licensed professional waste disposal service[2]. Do not attempt to dispose of this chemical down the drain or in regular solid waste streams.
Experimental Protocol for Disposal:
-
Segregation and Storage:
-
Carefully collect any unused this compound and any contaminated materials (e.g., weighing paper, pipette tips) into a designated, clearly labeled, and sealed waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound", the CAS number (89524-99-2), and appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
-
Engage a Licensed Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed and certified chemical waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a detailed record of the amount of waste generated and the date of disposal. Follow your institution's specific protocols for waste tracking.
-
-
Contaminated Packaging:
-
Dispose of the original product container as unused product, following the same procedure outlined above[2].
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations regarding chemical waste disposal.
References
Essential Safety and Operational Guidance for Handling Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, including detailed operational and disposal plans to ensure laboratory safety and procedural accuracy.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 89524-99-2
Hazard Identification and Classification: According to the Global Harmonized System (GHS), this compound is classified as follows:
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2
-
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation): Category 3
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H14NO6P | |
| Molecular Weight | 239.16 g/mol | |
| Boiling Point | 222 °C | |
| Melting Point | 78-82 °C | |
| Specific Gravity | 1.159 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following equipment is mandatory when handling Methyl 2-acetamido-2-(dimethoxyphosphoryl)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
